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  • Product: 4,5-Dihydrofuran-2-carboxylic acid
  • CAS: 444777-27-9

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Elucidation of 4,5-Dihydrofuran-2-Carboxylic Acid Scaffolds via NMR Spectroscopy

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The 4,5-dihydrofuran-2-carboxylic acid scaffold is a highly versatile pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The 4,5-dihydrofuran-2-carboxylic acid scaffold is a highly versatile pharmacophore embedded in numerous bioactive molecules, ranging from novel analgesics to mechanism-based suicide inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). Accurate structural characterization of these compounds is paramount, as subtle stereochemical and electronic variations dictate their pharmacological efficacy.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of 4,5-dihydrofuran-2-carboxylic acid derivatives, establish self-validating experimental protocols for their characterization, and explore how NMR serves as the definitive tool for elucidating complex enzymatic inactivation mechanisms.

Pharmacological Relevance & Mechanistic Probing

The dihydrofuran ring system presents unique electronic properties due to the interplay between the ring oxygen, the inherent ring strain, and the electron-withdrawing carboxylate group at the C2 position.

A premier example of this scaffold's utility is 4-amino-4,5-dihydrofuran-2-carboxylic acid , a potent inactivator of GABA-AT. Initial hypotheses suggested that this compound inactivated GABA-AT via an aromatization mechanism. However, detailed investigations utilizing NMR spectroscopy and enzymatic titration revealed that the heterocycle does not proceed by aromatization 1[1]. Instead, the enzyme is inactivated with a partition ratio of 3.7 (requiring 4.7 equivalents for complete inactivation), a metric directly quantifiable by monitoring the integration of released product signals versus bound adduct signals in real-time NMR assays. Furthermore, derivatives such as (R)-5-methyl-4-oxo-5-(trifluoromethyl)-4,5-dihydrofuran-2-carboxylic acid are critical intermediates in the synthesis of heteroaryl compounds for pain management 2[2].

Quantitative Data Presentation: NMR Chemical Shifts

The chemical shifts of the 4,5-dihydrofuran-2-carboxylic acid core are heavily influenced by the anisotropic effects of the C=C double bond and the inductive deshielding from the adjacent oxygen atom.

Table 1: Representative 1 H NMR Chemical Shifts

Data acquired at 400/500 MHz. Chemical shifts ( δ ) are reported in ppm relative to TMS.

Compound DerivativeSolventPosition δ (ppm)MultiplicityCausality / Structural Assignment
(R)-5-methyl-4-oxo-5-(CF 3​ )-4,5-dihydrofuran-2-carboxylic acid CDCl 3​ C3-H6.43Singlet (1H)Vinylic proton highly deshielded by the combined electron-withdrawing effects of the C2-carboxylate and the ring oxygen[2].
(R)-5-methyl-4-oxo-5-(CF 3​ )-4,5-dihydrofuran-2-carboxylic acid CDCl 3​ C5-CH 3​ 1.67 - 1.78Multiplet (3H)Aliphatic methyl group shifted slightly downfield due to the proximity of the CF 3​ group and the ring oxygen[2].
4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylate ethyl ester CDCl 3​ C3-H6.22Singlet (1H)Vinylic proton; the slight upfield shift compared to the CF 3​ derivative reflects the altered inductive environment at C4/C5[3].
4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylate ethyl ester CDCl 3​ Ethyl CH 2​ 4.23Quartet (2H)Standard ester methylene, split by the adjacent methyl group ( J≈7.1 Hz)[3].
Table 2: Representative 13 C NMR Chemical Shifts

Data acquired at 100/125 MHz. Chemical shifts ( δ ) are reported in ppm.

Compound DerivativeSolventCarbon Position δ (ppm)Causality / Structural Assignment
4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylate ethyl ester CDCl 3​ C=O (Ester/Ring)173.4, 173.3Highly deshielded carbonyl carbons typical of esters and lactones[4].
4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylate ethyl ester CDCl 3​ C4 / C5 (Ring)99.2, 86.1, 74.8sp 3 hybridized carbons bonded directly to highly electronegative oxygen atoms (hydroxyl/ring oxygen)[4].
4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylate ethyl ester CDCl 3​ Ethyl CH 2​ / CH 3​ 61.2 / 13.9Standard aliphatic ester carbons[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a physical or spectroscopic checkpoint to confirm success before proceeding.

Protocol A: Synthesis and Isolation of the Dihydrofuran Core

Based on the optimized cyclization of oxo-carboxylic acids2[2].

  • Reaction Setup: Charge a nitrogen-purged jacketed reactor with the acyclic precursor (e.g., (R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one) and diethyl oxalate in anhydrous THF.

  • Cyclization: Cool the mixture to 15 °C. Dropwise, add H 2​ SO 4​ (1.1 equivalents) over 50 minutes. Heat the reaction mixture to 72 °C for 14 hours. Causality: The slow addition of acid prevents exothermic degradation, while the extended heating drives the thermodynamic cyclization to the 4,5-dihydrofuran ring.

  • Phase Separation & Extraction: Cool the mixture, add MTBE and water. Acidify the aqueous phase with HCl and extract with MTBE.

  • Validation Checkpoint: Concentrate the organic phase in vacuo. The crude mass must be co-evaporated with EtOH to remove residual water. Purity is validated via a rapid TLC (UV active at 254 nm due to the conjugated double bond).

Protocol B: Quantitative NMR Acquisition

Designed to accurately measure partition ratios and structural integrity.

  • Sample Preparation: Dissolve 15–20 mg of the lyophilized compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ for highly polar amino-derivatives).

    • Critical Addition: Include 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm). If the TMS peak shifts, it indicates solvent contamination or severe magnetic susceptibility issues, instantly invalidating the run.

  • Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform 3D gradient shimming.

    • Validation Checkpoint: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤1.0 Hz. If broader, re-shim to prevent multiplet smearing.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to allow faster relaxation).

    • Relaxation Delay (D1): 2.0 to 5.0 seconds. Causality: Quantitative integration is mandatory for determining enzymatic partition ratios. A short D1 causes protons with long T 1​ relaxation times (like the isolated C3 vinylic proton at ~6.4 ppm) to be under-represented, skewing kinetic data.

    • Scans (NS): 64 (to ensure a Signal-to-Noise ratio > 250:1).

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually to ensure integrals are perfectly flat.

Mechanistic Case Study: GABA-AT Inactivation

When 4-amino-4,5-dihydrofuran-2-carboxylic acid binds to the PLP-dependent active site of GABA-AT, researchers historically expected an aromatization mechanism (which would yield a fully aromatic furan). If aromatization occurred, NMR monitoring would reveal the emergence of highly deshielded aromatic protons ( δ 7.0–7.5 ppm) 5[5].

However, 1 H NMR studies of the released adducts proved the absence of these aromatic signals, confirming an alternative enamine-driven covalent modification. The logical flow of this NMR-guided mechanistic elucidation is visualized below.

G N1 4-Amino-4,5-dihydrofuran- 2-carboxylic acid N2 GABA-AT Active Site (PLP-dependent) N1->N2 Binding & Recognition N3 Schiff Base Intermediate (M1) N2->N3 Transamination N4 Enamine Formation & Covalent Adduct N3->N4 Irreversible Inactivation N5 NMR Monitoring (1H / 13C Tracking) N5->N3 Shift Analysis N5->N4 Structural Validation

Mechanistic workflow of GABA-AT inactivation monitored via NMR.

Conclusion

The 4,5-dihydrofuran-2-carboxylic acid scaffold requires rigorous spectroscopic validation due to its susceptibility to tautomerization and ring-opening side reactions. By utilizing extended relaxation delays and strict internal referencing during NMR acquisition, researchers can confidently map the electronic environment of the C3 vinylic protons and the highly deshielded C4/C5 sp 3 carbons. These self-validating protocols not only ensure synthetic fidelity but are the cornerstone for elucidating complex biochemical interactions, such as the non-aromatizing suicide inhibition of GABA-AT.

References

  • Source: Google Patents (WO2025090465A1)
  • Design and Mechanism of GABA Aminotransferase Inactivators.
  • A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase Source: ResearchGate URL
  • Supporting Information: 4-Hydroxy-4-methyl-5-oxo-4,5-dihydrofuran-2-carboxylic Acid Ethyl Ester NMR Data Source: Amazon AWS / Supplemental Literature URL

Sources

Exploratory

Biosynthetic Pathways and Metabolic Engineering of 4,5-Dihydrofuran-2-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The 4,5-dihydrofuran-2-carboxylic acid (DHFA) scaffold represents a highly versatile structural motif in biochemistry. It serves as a transient metabolic intermediate in microbial degradation, a spontan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrofuran-2-carboxylic acid (DHFA) scaffold represents a highly versatile structural motif in biochemistry. It serves as a transient metabolic intermediate in microbial degradation, a spontaneous condensation product in cellular metabolism, and a core pharmacophore in complex secondary metabolites. This whitepaper provides an in-depth mechanistic analysis of the biosynthetic pathways governing DHFA derivatives. Designed for drug development professionals and metabolic engineers, this guide dissects the enzymatic causality behind furan ring oxidation, details self-validating experimental protocols for metabolite tracking, and synthesizes pharmacological data for DHFA-derived therapeutics.

Mechanistic Biosynthetic Pathways of DHFA Derivatives

Microbial Oxidative Degradation: The Furfural Detoxification Pathway

Lignocellulosic biomass pretreatment generates furfural, a potent microbial inhibitor. Organisms such as Acinetobacter baylyi ADP1 have evolved specialized pathways to metabolize furfural, utilizing the DHFA core as a critical intermediate[1].

  • Mechanistic Causality: Furfural cannot enter the central carbon metabolism directly due to its stable aromatic furan ring. The cell deploys NAD(P)H-dependent oxidoreductases to oxidize furfural to furan-2-carboxylic acid. Subsequent enzymatic oxidation yields 5-oxo-4,5-dihydrofuran-2-carboxylic acid . This specific oxidation breaks the aromaticity, rendering the ring susceptible to hydrolytic cleavage or decarboxylation into 4-oxobutanoic acid, which is then converted to acetyl-CoA[1].

  • Redox Balancing: The choice of NAD+ versus NADP+ as an electron acceptor is highly regulated. NADH is preferentially channeled into the electron transport chain for ATP production, compensating for the severe energy deficit caused by furfural-induced cellular stress[1].

Spontaneous Aldol Condensation: Zymonic Acid Biosynthesis

Not all DHFA derivatives are products of directed enzymatic synthesis. Zymonic acid (4-hydroxy-2-methyl-5-oxo-2,5-dihydrofuran-2-carboxylic acid) is a DHFA derivative formed via the spontaneous intramolecular condensation of parapyruvic acid[2].

  • Mechanistic Causality: In highly active glycolytic cells or during specific fermentation conditions, intracellular pyruvic acid accumulates. Two molecules of pyruvic acid undergo an aldol condensation to form parapyruvic acid, which subsequently cyclizes to form the stable 5-oxo-2,5-dihydrofuran ring of zymonic acid[2]. This spontaneous pathway highlights the inherent thermodynamic stability of the DHFA lactone ring in aqueous biological environments.

Fungal Secondary Metabolism: Butyrolactone VI

Complex DHFA derivatives, such as Butyrolactone VI, are synthesized by fungi like Aspergillus terreus[3].

  • Mechanistic Causality: The biosynthesis of these complex lactones involves the convergence of polyketide synthase (PKS) pathways and shikimate-derived aromatic precursors. The DHFA core acts as a rigid, stereochemically defined scaffold that precisely orients the functional groups (e.g., the 2,3-dihydroxy-3-methylbutyl moiety) to interact with specific biological targets[3].

Synthetic Pharmacophores: GABA-AT Inactivation and GPR109A Agonism

The DHFA ring is a privileged scaffold in medicinal chemistry. Unsubstituted 4,5-dihydrofuran-2-carboxylic acid is a known mechanism-based inactivator of GABA aminotransferase (GABA-AT), acting via a complex partitioning mechanism that covalently modifies the PLP cofactor[4]. Furthermore, synthetic derivatives like Acifran (5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid) act as potent agonists for the G-protein coupled receptors GPR109A and GPR109B, mediating critical antilipolytic effects[5][6].

Visualizing the Metabolic Flux

FurfuralPathway Furfural Furfural FCA Furan-2-carboxylic acid Furfural->FCA Oxidation DHFA 5-oxo-4,5-dihydrofuran- 2-carboxylic acid FCA->DHFA Ring Oxidation OBA 4-oxobutanoic acid DHFA->OBA Hydrolysis/Decarboxylation AcetylCoA Acetyl-CoA OBA->AcetylCoA β-oxidation TCA TCA Cycle AcetylCoA->TCA Energy Production

Fig 1. Furfural degradation pathway to 5-oxo-4,5-dihydrofuran-2-carboxylic acid.

Experimental Workflows & Self-Validating Protocols

LC-MS/MS Isotope Tracking of DHFA Intermediates

To accurately map the flux of furfural into 5-oxo-4,5-dihydrofuran-2-carboxylic acid, isotope tracking is required. Rationale: DHFA intermediates are highly polar and prone to spontaneous decarboxylation. Cold quenching and rapid extraction are mandatory to preserve the metabolite pool.

Step-by-Step Methodology:

  • Isotope Spiking: Cultivate A. baylyi ADP1 to mid-exponential phase (OD600 = 0.6). Spike the culture with 10 mM[13C5]-furfural.

  • Metabolic Quenching: At predetermined time points (e.g., 5, 15, 30 mins), rapidly transfer 1 mL of culture into 4 mL of pre-chilled (-80°C) 60% methanol/water. Causality: The sub-zero methanol instantly halts enzymatic activity and precipitates proteins, preventing the artifactual degradation of the highly unstable 5-oxo-4,5-dihydrofuran-2-carboxylic acid intermediate.

  • Extraction: Centrifuge at 10,000 x g for 5 mins at -4°C. Collect the supernatant and lyophilize. Reconstitute in 100 µL of mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in negative ESI mode. Monitor the MRM transition for 13C-labeled 5-oxo-4,5-dihydrofuran-2-carboxylic acid.

  • Self-Validation System: Spike a known concentration of D5-benzoic acid into the quenching solution prior to cell addition. Validation Criteria: If the recovery of D5-benzoic acid falls below 85%, the extraction is deemed invalid due to severe matrix suppression or procedural loss, and the sample must be re-processed.

Receptor Binding Assay for DHFA-Derived Therapeutics (Acifran)

For drug development targeting GPR109A, precise binding kinetics of DHFA derivatives must be established[5].

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Separation 3. Rapid Filtration Incubation->Separation Detection 4. Scintillation Counting Separation->Detection Validation Validation Detection->Validation

Fig 2. Self-validating workflow for GPR109A receptor binding assays.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human GPR109A in HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction[5].

  • Binding Reaction: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H]-nicotinic acid (radioligand), and varying concentrations (1 nM - 100 µM) of the DHFA derivative (e.g., Acifran)[5].

  • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium. Causality: Room temperature is chosen over 37°C to minimize receptor degradation during the assay while allowing sufficient kinetic mobility for competitive displacement.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Self-Validation System: Include control wells with 1 mM unlabeled nicotinic acid to define Non-Specific Binding (NSB). Calculate the Z'-factor for the assay. Validation Criteria: A Z'-factor ≥ 0.5 must be achieved to confirm assay robustness and signal-to-noise ratio before generating IC50 curves.

Quantitative Data Summaries

To benchmark the biological and pharmacological relevance of DHFA derivatives, key quantitative metrics are summarized below.

Compound NameBiological Role / TargetKey Quantitative MetricReference
5-oxo-4,5-dihydrofuran-2-carboxylic acid Furfural degradation intermediateIntracellular accumulation peaks at ~15 min post-exposure[1]
4,5-dihydrofuran-2-carboxylic acid GABA-AT Mechanism-based inactivatorPartition ratio = 3.7 (4.7 eq required for inactivation)[4]
Acifran GPR109A / GPR109B AgonistpEC50 = 6.7 (GPR109B)[5],[6]
Zymonic Acid Pyruvate condensation productC-O bond lengths: 1.2568 Å and 1.2602 Å (Crystallography)[2]
Butyrolactone VI Fungal Secondary MetaboliteExact Mass: 458.1576 Da[3]

References

  • - National Center for Biotechnology Information (PMC) 2. - National Center for Biotechnology Information (PMC) 3. - BenchChem

  • - IUPHAR/MMV Guide to MALARIA PHARMACOLOGY 5. - National Center for Biotechnology Information (PMC)

  • - PubChem

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 4,5-Dihydrofuran-2-carboxylic Acid

Document ID: AN-2026-03-24 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for GABA aminotransferase (GABA-AT) inactivators and conformationally restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-24 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for GABA aminotransferase (GABA-AT) inactivators and conformationally restricted pharmaceutical analogs.

Executive Summary & Mechanistic Rationale

The synthesis of 4,5-dihydrofuran-2-carboxylic acid (also known as 4,5-dihydro-2-furoic acid) from commercially available 2-furoic acid is a classic demonstration of kinetic versus thermodynamic control in organic synthesis. This compound is a highly valued heterocyclic building block, notably utilized in the design of mechanism-based inactivators for GABA aminotransferase (GABA-AT)[1], [2].

The Causality of the Synthetic Design:

  • Phase 1 (Kinetic Control): A Birch reduction (Na/NH₃) of 2-furoic acid is employed. The addition of an electron to the 2-furoate anion produces a radical dianion. Kinetic protonation of this intermediate occurs preferentially at the C5 position, yielding the unconjugated 2,5-dihydrofuran-2-carboxylic acid .

  • Phase 2 (Thermodynamic Control): The 2,5-dihydro intermediate is subjected to base-catalyzed isomerization. A strong base (e.g., potassium tert-butoxide) deprotonates the acidic C2 proton (alpha to the carboxylate) to form an extended enolate. Subsequent reprotonation at C4 shifts the double bond to the C2=C3 position. This forms the thermodynamically favored 4,5-dihydrofuran-2-carboxylic acid , driven by the extended conjugation between the endocyclic alkene and the exocyclic carboxylate group.

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic workflow, highlighting the transition from the kinetic intermediate to the thermodynamic final product.

SynthesisWorkflow A 2-Furoic Acid (Starting Material) B Birch Reduction Na / NH3(l) / t-BuOH -78 °C A->B C 2,5-Dihydrofuran-2- carboxylic acid (Kinetic Product) B->C D Isomerization t-BuOK / THF Reflux C->D E 4,5-Dihydrofuran-2- carboxylic acid (Thermodynamic Product) D->E

Synthetic workflow for 4,5-dihydrofuran-2-carboxylic acid via Birch reduction and isomerization.

Materials and Reagents

To ensure a self-validating and reproducible system, use reagents of the highest available purity. Anhydrous conditions are critical for Phase 1 to prevent premature quenching of solvated electrons.

Reagent / MaterialCAS NumberRole in SynthesisPurity Requirement
2-Furoic acid 88-14-2Starting Material≥98%
Sodium metal 7440-23-5Electron Donor99.9%, stored in mineral oil
Ammonia (liquid) 7664-41-7Solvent / Solvating AgentAnhydrous, condensed in situ
tert-Butanol 75-65-0Proton SourceAnhydrous, ≥99%
Potassium tert-butoxide 865-47-4Isomerization BaseSublimed, ≥98%
Tetrahydrofuran (THF) 109-99-9Co-solventAnhydrous, inhibitor-free
Ammonium chloride 12125-02-9Quenching AgentSolid, ACS grade

Step-by-Step Experimental Protocols

Phase 1: Birch Reduction (Synthesis of 2,5-dihydrofuran-2-carboxylic acid)

Caution: Liquid ammonia and sodium metal are highly reactive. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Apparatus Setup: Equip a 500 mL 3-neck round-bottom flask with a dry ice/acetone cold finger condenser, a mechanical stirrer, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Ammonia Condensation: Cool the flask in a dry ice/acetone bath (-78 °C). Condense approximately 200 mL of anhydrous ammonia gas into the flask.

  • Substrate Addition: Dissolve 2-furoic acid (10.0 g, 89.2 mmol) and tert-butanol (10.0 mL, ~105 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the liquid ammonia over 15 minutes.

  • Electron Generation: Cut sodium metal (6.1 g, 267 mmol, ~3.0 equiv) into small pieces, washing off mineral oil with hexanes. Add the sodium pieces slowly to the reaction mixture over 30 minutes. The solution will develop a characteristic deep blue color (solvated electrons).

  • Reaction: Stir the mixture vigorously at -78 °C for 2.5 hours.

  • Quenching: Carefully add solid ammonium chloride (NH₄Cl) in small portions until the blue color completely dissipates, indicating the neutralization of excess sodium.

  • Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight under a steady stream of argon.

  • Workup: Dissolve the remaining white residue in 100 mL of distilled water. Cool to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 2,5-dihydrofuran-2-carboxylic acid.

Phase 2: Base-Catalyzed Isomerization (Synthesis of 4,5-dihydrofuran-2-carboxylic acid)
  • Enolate Formation: Dissolve the crude 2,5-dihydrofuran-2-carboxylic acid from Phase 1 in 100 mL of anhydrous THF in a 250 mL round-bottom flask under argon. Cool the solution to 0 °C.

  • Base Addition: Add potassium tert-butoxide (20.0 g, 178 mmol, ~2.0 equiv) in portions. Mechanistic Insight: Two equivalents are required—one to deprotonate the carboxylic acid, and the second to deprotonate the C2 alpha-carbon to form the enolate.

  • Thermodynamic Shift: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (66 °C) for 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature, then to 0 °C. Quench by slowly adding 1M HCl until the solution reaches pH 2.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from a mixture of hexanes and ethyl acetate, or via silica gel flash chromatography (eluting with Hexanes/EtOAc/Acetic Acid, 70:29:1) to afford pure 4,5-dihydrofuran-2-carboxylic acid.

Quantitative Data & Characterization

To validate the success of the isomerization, comparative NMR analysis is critical. The shift of the vinylic protons confirms the migration of the double bond.

ParameterExpected Result / ValueDiagnostic Significance
Overall Yield 65% – 75% (over 2 steps)Indicates efficient Birch reduction and complete isomerization.
Physical State White to off-white crystalline solidPurity indicator prior to instrumental analysis.
¹H NMR (CDCl₃): C3-H ~ 5.95 ppm (t, J = 2.5 Hz, 1H)Confirms the conjugated double bond at C2=C3.
¹H NMR (CDCl₃): C4-H₂ ~ 2.85 ppm (td, J = 9.5, 2.5 Hz, 2H)Confirms saturation at the C4 position.
¹H NMR (CDCl₃): C5-H₂ ~ 4.45 ppm (t, J = 9.5 Hz, 2H)Confirms saturation at the C5 position (adjacent to oxygen).
Mass Spectrometry (ESI-) m/z 113.02 [M-H]⁻Confirms the molecular weight of the target compound (114.10 g/mol ).

References

  • Silverman, R. B., et al. "A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase." Journal of Medicinal Chemistry, vol. 43, no. 4, 2000, pp. 706-720. Available at:[Link]

  • Silverman, R. B. "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews, vol. 118, no. 7, 2018, pp. 4037-4070. Available at:[Link]

  • Kinoshita, T., et al. "The Birch Reduction of Heterocyclic Carboxylic Acids. I. The Birch Reduction of 3-Furoic Acid." Bulletin of the Chemical Society of Japan, vol. 44, no. 12, 1971, pp. 3445-3450. Available at:[Link]

Application

Application Notes & Protocols: 4,5-Dihydrofuran-2-Carboxylic Acid as a Versatile Building Block in Drug Discovery

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Scaffold Design In medicinal chemistry, the furan ring is a well-established scaffold, present in numerous natural products and approved drugs. Its aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Scaffold Design

In medicinal chemistry, the furan ring is a well-established scaffold, present in numerous natural products and approved drugs. Its aromaticity and electronic properties make it a valuable bioisostere for phenyl rings, offering modulated metabolic stability and drug-receptor interactions. However, the planarity of aromatic systems can be a limitation, restricting the exploration of the complex, three-dimensional architectures of protein binding sites.

This guide focuses on a strategic evolution from this "flatland": the use of 4,5-dihydrofuran-2-carboxylic acid as a building block. By saturating one of the double bonds of the furan ring, we transition from a planar, aromatic scaffold to a non-planar, stereochemically rich core. This seemingly subtle change unlocks significant potential for drug discovery, enabling chemists to:

  • Introduce 3D Vectoriality: The sp3-hybridized carbons of the dihydrofuran ring project substituents into new regions of chemical space, allowing for novel interactions with target proteins.

  • Improve Physicochemical Properties: Saturation generally increases aqueous solubility and can alter metabolic pathways, often mitigating metabolism issues associated with electron-rich aromatic rings.[1]

  • Probe Structure-Activity Relationships (SAR): Comparing the activity of an aromatic furan-containing compound with its dihydrofuran counterpart provides critical insights into the conformational and electronic requirements of the biological target.[2]

The carboxylic acid moiety at the 2-position serves as a versatile synthetic handle, providing a reliable attachment point for building molecular complexity through robust reactions like amide bond formation. This document provides an in-depth guide to the strategic application of this scaffold, complete with synthetic protocols and workflow designs for its effective implementation in drug discovery programs.

Section 1: Strategic Applications & Therapeutic Potential

The 4,5-dihydrofuran-2-carboxylic acid scaffold is not merely a starting material; it is a strategic tool. Its value is best demonstrated by considering its application as a next-generation analog for targets where aromatic furans have already shown promise.

Case Study 1: Modulating Serotonin (5-HT) Receptors

Conformationally constrained molecules are powerful tools for dissecting receptor pharmacology. In the development of 5-HT2A/2C receptor ligands, researchers have explored the effect of dihydrofuran ring aromatization.[2] A comparison between dihydrofuran-containing compounds and their fully aromatic furan analogs revealed significant differences in receptor affinity. While in that specific series the aromatic version showed higher affinity, the study powerfully illustrates the principle: saturating the furan ring critically alters the molecule's interaction with the receptor.[2]

This highlights a key strategy: if a lead compound contains a furan ring, synthesizing the dihydrofuran analog is a logical and informative step to probe the importance of scaffold planarity and explore new binding modes.

Case Study 2: Development of Melatonin Receptor (MT₁/MT₂) Agonists

Novel tricyclic dihydrofuran derivatives have been successfully developed as potent melatonin receptor agonists.[3] In these scaffolds, the dihydrofuran ring is a core component of the bioactive conformation. The research focused on optimizing the scaffold to reduce lipophilicity while maintaining high binding affinity. This work led to the identification of potent agonists with improved drug-like properties, underscoring the dihydrofuran core's compatibility with CNS targets and its utility in multi-ring, constrained systems.[3]

Workflow for Scaffold Hopping and SAR Expansion

The strategic transition from a known aromatic furan "hit" to a library of 3D dihydrofuran analogs can be visualized as a clear workflow. This process, often termed "scaffold hopping," allows for systematic exploration of the chemical space around a validated pharmacophore.

cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Scaffold Modification cluster_2 Phase 3: Library Expansion & SAR A Initial Hit: Aromatic Furan-2-carboxamide B Synthesis of 4,5-Dihydrofuran-2-carboxylic Acid A->B Strategic Decision: Introduce 3D character G Analyze SAR: Compare Aromatic vs. Dihydrofuran A->G Comparative Data C Amide Coupling with Original Side Chain (R) B->C Protocol 2 D Bioisosteric Analog: 3D Dihydrofuran-2-carboxamide C->D E Biological Screening (Affinity, Selectivity, ADME) D->E F Diversify 'R' Group (Amide Library Synthesis) E->F Iterate E->G F->C H Lead Optimization G->H

Figure 1: Conceptual workflow for using the dihydrofuran scaffold to evolve a planar aromatic hit into a 3D lead candidate.

Section 2: Synthetic Protocols

The following protocols provide robust, field-proven methods for the synthesis of the core scaffold and its subsequent elaboration into diverse derivatives.

Protocol 1: Synthesis of Ethyl 4,5-Dihydrofuran-2-carboxylate

This protocol describes a gold-catalyzed intramolecular cyclo-isomerization of a readily available alkynyl alcohol to form the dihydrofuran ring system. This method is valued for its mild conditions and high efficiency.[4]

Materials:

  • Ethyl 4-hydroxybut-2-ynoate (1.0 eq)

  • Bifunctional phosphine ligand (e.g., RuPhos, 0.05 eq)

  • Gold(I) chloride (AuCl, 0.02 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the phosphine ligand and AuCl in anhydrous DCM. Stir for 15 minutes at room temperature to form the active gold catalyst complex.

  • Reaction Setup: To the catalyst solution, add a solution of ethyl 4-hydroxybut-2-ynoate (1.0 eq) in anhydrous DCM dropwise over 10 minutes.

    • Causality Note: The gold catalyst activates the alkyne bond, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. The bifunctional ligand is crucial for stabilizing the catalytic species and promoting the desired cyclization over side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 4,5-dihydrofuran-2-carboxylate.

  • Hydrolysis (Optional): To obtain the free carboxylic acid, the resulting ester can be saponified using standard conditions (e.g., LiOH in a THF/water mixture), followed by acidic workup (e.g., 1M HCl).

Protocol 2: Amide Coupling of 4,5-Dihydrofuran-2-carboxylic Acid

This protocol details a standard and highly reliable method for forming an amide bond between the carboxylic acid scaffold and a primary or secondary amine, a cornerstone reaction in drug discovery for library synthesis.

Materials:

  • 4,5-Dihydrofuran-2-carboxylic acid (1.0 eq)

  • Amine of choice (R-NH₂, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a dry, argon-purged vial, dissolve 4,5-dihydrofuran-2-carboxylic acid in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 5 minutes. This forms the activated O-acylisourea intermediate.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization (if chiral centers are present) and side reactions. It rapidly converts the carboxylic acid into a highly reactive species ready for nucleophilic attack by the amine.

  • Amine Addition: Add the desired amine (R-NH₂) followed by DIPEA. The DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Self-Validation: These aqueous washes serve to remove the coupling reagent byproducts, excess amine, and DIPEA. The citric acid wash removes basic components, while the bicarbonate wash removes any remaining acidic starting material.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography or preparative HPLC to yield the desired amide.

cluster_0 Protocol 1: Scaffold Synthesis cluster_1 Protocol 2: Diversification A Ethyl 4-hydroxybut-2-ynoate B Au(I)-Catalyzed Cyclo-isomerization A->B C Ethyl 4,5-Dihydrofuran-2-carboxylate B->C D Saponification (LiOH) C->D E 4,5-Dihydrofuran-2-carboxylic Acid D->E G HATU/DIPEA Amide Coupling E->G Key Building Block F Primary/Secondary Amine (R-NH₂) F->G H Target Molecule: 4,5-Dihydrofuran-2-carboxamide Derivative G->H

Figure 2: Synthetic workflow from precursor to diversified amide library.

Section 3: Data Presentation & Comparative Analysis

When transitioning from an aromatic to a dihydrofuran scaffold, it is critical to quantify the impact on biological activity and physicochemical properties. The following table presents hypothetical but representative data for such a comparison, based on trends observed in the literature.[2][3]

Compound IDScaffoldTarget Kᵢ (nM)cLogPAqueous Solubility (µg/mL)
LEAD-001 Furan-2-carboxamide503.55
ANALOG-01 4,5-Dihydrofuran-2-carboxamide752.845
ANALOG-02 2,3-Dihydrofuran-2-carboxamide252.938

Analysis of Data:

  • Affinity Modulation: The change from a furan (LEAD-001) to a 4,5-dihydrofuran (ANALOG-01) resulted in a slight loss of potency, suggesting the planar aromatic system may have favorable π-stacking interactions. However, the regioisomeric 2,3-dihydrofuran (ANALOG-02) showed improved potency, indicating that the altered 3D geometry achieved a more optimal fit in the binding pocket.

  • Property Improvement: Both dihydrofuran analogs exhibit a significantly lower cLogP and a corresponding ~8-9 fold increase in aqueous solubility. This is a common and highly desirable outcome of reducing aromatic character and is a primary driver for employing this strategy.

Conclusion

The 4,5-dihydrofuran-2-carboxylic acid scaffold is a powerful and arguably underutilized building block in modern drug discovery. It provides a direct and rational route to escape the planarity of traditional aromatic heterocycles, enabling the synthesis of novel, three-dimensional chemical matter. By leveraging this scaffold, researchers can systematically probe the conformational requirements of their targets, improve the physicochemical properties of lead compounds, and ultimately access new intellectual property. The robust and reliable synthetic protocols provided herein serve as a launchpad for any discovery program aiming to harness the full potential of three-dimensional fragment-based design.

References

  • Furan and its dihydrofuran derivatives are one of the privileged O-heterocyclic compounds, which not only exist in a large number of natural products and biologically active molecules, but also are widely employed as versatile building blocks in synthetic chemistry. (Source: ResearchGate, [Link])

  • Dihydrofurans are commonly used as building blocks in the synthesis of more complex organic molecules, particularly in the field of natural product chemistry. (Source: Fiveable, [Link])

  • Natural and synthesized organic compounds that contain a furan ring(s) exhibit diverse cardiovascular activity. (Source: MDPI, [Link])

  • Dihydrofuran derivatives are known to have other useful pharmacological properties, such as antibacterial, antifungal and anticancer activity. (Source: ResearchGate, [Link])

  • It is possible to decompose furoic acid into dihydrofurans. (Source: Pharmaguideline, [Link])

  • In addition to investigation of the optimal 2-aminoalkyl conformation, compounds 4−6 were designed to probe the effect of aromatization of the dihydrofuran ring. (Source: ACS Publications, [Link])

  • In this report, we described the design and synthesis of the novel tricyclic dihydrofurans 2a, 3a, and 4a–i for decreasing the lipophilicity of the previously reported tricyclic dihydrofuran 1a (log D = 3.49). (Source: ACS Publications, [Link])

  • Hence, the compounds here presented can also be considered rigid derivatives of ciproxifan, but lacking aromaticity in the furan ring. (Source: Frontiers, [Link])

  • The five-membered aromatic heterocycles containing oxygen and sulfur are key building blocks used in medicinal chemistry applications. (Source: PubMed, [Link])

  • A gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols provides 2,3-dihydrofurans under mild reaction conditions. (Source: Organic Chemistry Portal, [Link])

  • Replacement of a carbonyl group with fluorinated bioisostere (e.g., CF2 = C) has been adopted as a key tactical strategy in drug design and development. (Source: Royal Society of Chemistry, [Link])

  • A variety of 5-membered heteroaromatic rings have been used as phenyl bioisosteres including Thiophene, furan, thiazoles and pyrazoles. (Source: Cambridge MedChem Consulting, [Link])

  • This review abstracts information available from many literature sources including patents to provide a selection of the most commonly used routes in drug synthesis. (Source: Beilstein Journals, [Link])

  • An effective strategy has been developed for the rapid and efficient one-pot synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans from readily available o-nitrotoluenes and aromatic aldehydes. (Source: ACS Publications, [Link])

  • 2,3-dihydrofurans were synthesized from carbonyl-ylides via 1,5-electrocyclization reactions with high yields. (Source: ResearchGate, [Link])

  • Lithiation of 1 followed by reaction with diaryl ketones gave 2,5-dihydro- and/or α-hydroxytetrahydro-furans, whereas successive reactions with iodoalkanes and diaryl ketones yielded 2,3-dihydrofurans. (Source: Taylor & Francis Online, [Link])

  • A common five-membered aromatic ring in pharmacologically active substances is furan. It functions as a bioisostere for phenyl rings, providing modified steric and electronic characteristics that can improve metabolic stability, drug-receptor interactions, and bioavailability in general. (Source: Oriental Journal of Chemistry, [Link])

  • This chapter describes the role of bioisosterism in rational drug design as a useful and efficient tool to medicinal chemist for performing molecular modification aiming optimization of pharmacodynamic and pharmacokinetic properties of hits, ligands, and lead compounds. (Source: ResearchGate, [Link])

  • Improved process for preparing 2,5-dihydrofuran by the dehydration of 1-butene-3,4-diol in the presence of a soluble mercury salt as catalyst.
  • A short and effective method for preparation and isolation of furan-2,5-dicarboxylic acid has been developed. (Source: ARKAT USA, Inc., [Link])

  • A further option is the disproportionation of 2-furancarboxylic acid to FDCA and polyester. (Source: Encyclopedia.pub, [Link])

  • Over-expression of aldH gene responsible for the oxidation of the intermediate 5-formyl-2-furan carboxylic acid (FFCA) to FDCA has resulted in a 96.2 % yield of FDCA. (Source: Taylor & Francis Online, [Link])

  • In a biobased plastic, carbon and hydrogen atoms derive from biomasses and vegetal compounds, mainly carbohydrates and lignin. These molecules are then processed to obtain monomers suitable for polymerization such as furan dicarboxylic acid (FDCA). (Source: Chemistry Europe, [Link])

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 4,5-Dihydrofuran-2-Carboxylic Acid

Strategic Context & Mechanistic Overview The synthesis of tetrahydrofuran-2-carboxylic acid (THFA) is a critical gateway in the pharmaceutical development of active pharmaceutical ingredients (APIs) such as alfuzosin, te...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Overview

The synthesis of tetrahydrofuran-2-carboxylic acid (THFA) is a critical gateway in the pharmaceutical development of active pharmaceutical ingredients (APIs) such as alfuzosin, terazosin, and faropenem[1]. While THFA can be generated via the direct exhaustive hydrogenation of 2-furoic acid, starting from the partially saturated 4,5-dihydrofuran-2-carboxylic acid offers distinct kinetic and selectivity advantages.

In 4,5-dihydrofuran-2-carboxylic acid, the C4 and C5 positions are already saturated, leaving an electron-rich α,β -unsaturated enol-ether double bond at the C2=C3 position. Hydrogenating this specific intermediate requires lower activation energy than breaking the aromaticity of a fully conjugated furan ring. However, the process introduces a specific mechanistic risk: the competing hydrogenolysis of the cyclic C–O bond, which can lead to acyclic impurities like 5-hydroxyvaleric acid[2]. Therefore, catalyst selection and precise control of the reaction environment are paramount.

Catalyst Selection & Reaction Causality

The choice of transition metal catalyst dictates whether the reaction proceeds via selective C=C saturation or destructive C–O hydrogenolysis.

  • Palladium (Pd/C or Pd/Al₂O₃): Palladium is the industry standard for this transformation. It exhibits a high affinity for π -bond coordination (alkene saturation) but a remarkably low propensity for C–O bond cleavage under mild conditions, ensuring the furan ring remains intact[3].

  • Platinum (Pt/C) & Ruthenium (Ru/C): While highly active, Pt and Ru catalysts are more prone to initiating ring-opening hydrogenolysis, particularly at elevated temperatures or pressures, leading to valeric acid derivatives[2].

  • Chiral Modifiers (Cinchonidine): For the enantioselective synthesis of chiral (+)- or (-)-THFA, an alumina-supported palladium catalyst (Pd/Al₂O₃) is modified with cinchonidine. The causality here relies on a supramolecular 1:2 interaction: the protonated quinuclidine nitrogen of the alkaloid forms a hydrogen-bonded complex with the carboxylic acid dimer of the substrate. This sterically shields one enantioface of the dihydrofuran ring, forcing the hydrogen insertion to occur asymmetrically[4].

Catalyst SystemChiral ModifierPrimary ProductCompeting Side ReactionCausality / Rationale
10% Pd/C NoneRacemic THFAMinimalOptimal for standard C=C saturation without ring opening.
5% Pd/Al₂O₃ CinchonidineChiral THFAMinimalAlkaloid modifier blocks one enantioface via H-bonding.
5% Pt/C NoneRacemic THFARing-openingHigh activity leads to C–O cleavage; requires strict temp control.

Experimental Workflow Visualization

G S1 4,5-Dihydrofuran-2-carboxylic acid (Starting Material) S2 Catalyst & Solvent Addition (Pd/C or Pd/Al2O3 in EtOH) S1->S2 S3 Inerting & Pressurization (N2 Purge → H2 at 1-30 bar) S2->S3 S4 Catalytic Hydrogenation (25-50°C, monitor H2 uptake) S3->S4 S5 Filtration & Concentration (Celite Pad, Rotary Evaporation) S4->S5 S6 Tetrahydrofuran-2-carboxylic acid (Target Product) S5->S6

Workflow for the catalytic hydrogenation of 4,5-dihydrofuran-2-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process validation checkpoints.

Objective: High-yield conversion of 4,5-dihydrofuran-2-carboxylic acid to racemic THFA.

  • Preparation: In a thoroughly dried two-neck round-bottom flask or autoclave, dissolve 10.0 mmol of 4,5-dihydrofuran-2-carboxylic acid in 20 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the carboxylic acid dimer, facilitating smooth interaction with the Pd surface.

  • Catalyst Charging: Add 5 mol% of 10% Pd/C.

  • Inerting the System: Seal the vessel and purge with nitrogen gas (3 cycles of vacuum/N₂ backfill).

    • Causality: Removing oxygen prevents the explosive combustion of hydrogen and avoids the oxidative deactivation of the Pd surface.

  • Hydrogenation: Replace the N₂ atmosphere with H₂ gas via a balloon (1 atm) or pressurize to 3 bar in an autoclave. Stir vigorously (800 rpm) at 25°C for 2–4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor hydrogen uptake. For a 10.0 mmol scale in a sealed autoclave with a 100 mL headspace, a pressure drop of exactly ~2.4 bar at 298 K dictates stoichiometric conversion ( n=ΔP⋅V/RT ). Cessation of pressure drop validates reaction completion.

  • Workup: Vent the H₂ safely. Filter the suspension through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with 10 mL of ethanol.

    • Causality: Celite prevents finely divided pyrophoric Pd/C from igniting upon exposure to ambient air while ensuring complete product recovery.

  • Validation Checkpoint 2 (Post-Reaction): Concentrate the filtrate and analyze the crude oil via ¹H-NMR (CDCl₃). The complete disappearance of the olefinic proton signal at δ 5.0–5.5 ppm and the integration of upfield multiplets ( δ 1.8–2.3 ppm) self-validates the saturation of the dihydrofuran ring.

Objective: Synthesis of chiral THFA using a chirally modified catalyst[5].

  • Preparation: Dissolve 10.0 mmol of the substrate in 20 mL of methanol inside a high-pressure autoclave.

  • Catalyst & Modifier: Add 5 wt% Pd/Al₂O₃ catalyst (1 mol% Pd relative to substrate) and 0.5 equivalents of cinchonidine.

    • Causality: Alumina is chosen over carbon as a support because its polar surface enhances the adsorption and orientation of the cinchonidine modifier, which is critical for high enantiomeric excess (ee)[3].

  • Reaction: Purge with N₂, then pressurize with H₂ to 30 bar. Stir at room temperature for 4–8 hours[5].

  • Workup & Resolution: Filter the catalyst. The crude product will contain the chiral THFA and cinchonidine. Acid-base extraction (washing the organic layer with 1M HCl) removes the alkaloid modifier.

  • Validation Checkpoint 3: Determine the enantiomeric excess via chiral HPLC or by derivatizing the carboxylic acid with a chiral amine to form diastereomers observable by NMR. Expected ee is between 32% and 50% depending on exact solvent and pressure kinetics[3].

Quantitative Data & Troubleshooting

ParameterRacemic Protocol (Pd/C)Enantioselective Protocol (Pd/Al₂O₃)
Substrate Concentration 0.5 M0.2 M
Catalyst Loading 5 mol% Pd1 mol% Pd
H₂ Pressure 1 - 5 bar30 bar
Temperature 25°C25°C
Reaction Time 2 - 4 hours4 - 8 hours
Expected Yield > 95%> 90% (up to 32-50% ee)

Troubleshooting Guide:

  • Incomplete Conversion: If the H₂ pressure drop stalls prematurely, the catalyst may be poisoned by trace sulfur or carbon monoxide from the starting material. Remedy: Filter the mixture and resubject it to fresh catalyst.

  • Formation of Acyclic Byproducts: If ¹H-NMR shows signals corresponding to primary alcohols or straight-chain aliphatic acids, ring-opening has occurred. Remedy: Lower the reaction temperature to 15°C and ensure H₂ pressure does not exceed 5 bar for non-enantioselective runs.

References

  • Tetrahydro-2-furoic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Selective Hydrogenolysis of α-C–O Bond in Biomass-Derived 2-Furancarboxylic Acid to 5-Hydroxyvaleric Acid on Supported Pt Catalysts at Near-Ambient Temperature Source: ACS Catalysis URL:[Link]

  • Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids Source: Journal of Catalysis (2003) URL:[Link]

  • Cinchonidine | Publications & Citations (Mechanistic Insights into Chiral Modification) Source: SciSpace / Scientific Literature URL:[Link]

Sources

Application

preparation of 4,5-dihydrofuran-2-carboxylic acid esters

Application Note: Advanced Methodologies for the Preparation of 4,5-Dihydrofuran-2-Carboxylic Acid Esters Executive Briefing & Scaffold Significance The 4,5-dihydrofuran-2-carboxylate scaffold is a highly versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for the Preparation of 4,5-Dihydrofuran-2-Carboxylic Acid Esters

Executive Briefing & Scaffold Significance

The 4,5-dihydrofuran-2-carboxylate scaffold is a highly versatile building block in modern synthetic and medicinal chemistry. As a conformationally restricted 1,4-dicarbonyl equivalent, it serves as a critical precursor for the synthesis of complex fused heterocycles, such as 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines, which are heavily utilized in drug discovery[1]. Furthermore, the hydrolyzed free acid—4,5-dihydrofuran-2-carboxylic acid—has been extensively studied in neuropharmacology as a conformationally rigid inactivator of γ -aminobutyric acid aminotransferase (GABA-AT)[2].

Beyond pharmaceuticals, this scaffold is gaining traction in sustainable chemistry. Selective hydrogenolysis of biomass-derived 2-furancarboxylic acid over Pt/SiO 2​ catalysts yields 4,5-dihydrofuran-2-carboxylic acid intermediates, which can be further processed into 5-hydroxyvaleric acid for polymer synthesis[3].

Mechanistic Rationale & Pathway Analysis

The synthesis of 4,5-dihydrofuran-2-carboxylates requires precise control over ring-closing kinetics and stereochemistry. Traditional methods often suffer from competing side reactions, such as the formation of cyclopropane derivatives or incomplete aromatization. By manipulating solvent dielectric constants and employing specific Lewis acid or Lewis base catalysts, chemists can selectively drive the thermodynamic equilibrium toward the desired dihydrofuran ring.

G A 4,5-Dihydrofuran- 2-carboxylate B Furo[2,3-d]pyridazines (Drug Discovery) A->B Hydrazine, Alcohols C GABA-AT Inactivators (Neurology) A->C Amidation, Hydrolysis D 5-Hydroxyvaleric Acid (Polymer Synthesis) A->D Hydrogenolysis (Pt/SiO2)

Fig 1: Synthetic utility and downstream applications of the 4,5-dihydrofuran-2-carboxylate scaffold.

Protocol I: Lewis Acid-Catalyzed Rearrangement of Oxoacetates

This protocol details the synthesis of ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate via the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate[1].

Causality & Scientist Insight: The conversion relies on the coordination of a Lewis acid to the oxoacetate carbonyl. While HCl or water can catalyze this reaction, Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) in acetonitrile (CH 3​ CN) provides a vastly superior conversion rate[1]. Acetonitrile's polarity stabilizes the highly charged transition state during the migration of the double bond. Self-Validation Note: Separation of the product from the residual enone on silica gel often results in moderate isolated yields. To self-validate the utility of the batch without isolation losses, it is highly recommended to subject the crude mixture to a multicomponent one-pot reaction with hydrazine sulfate, directly trapping the 1,4-dicarbonyl into a stable pyridazine[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate in 5.0 mL of anhydrous CH 3​ CN.

  • Activation: Dropwise, add a catalytic amount of BF 3​ ·OEt 2​ (0.1 - 0.2 equiv) via syringe at 0 °C to prevent exothermic degradation.

  • Rearrangement: Allow the reaction mixture to warm to 25 °C and stir continuously. Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:3) until the starting enone spot is consumed (typically 1–2 hours).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Concentration: Remove the solvent using a rotary evaporator under reduced pressure. The resulting crude ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate can be immediately used as a building block for downstream multicomponent reactions[1].

Protocol II: Base-Promoted Tandem Ylide Cyclization

This protocol outlines the stereoselective synthesis of methyl 5-benzoyl-4-phenyl-4,5-dihydrofuran-2-carboxylate via a tandem Michael addition and intramolecular cyclization[4].

Causality & Scientist Insight: This is a highly sensitive, base-dependent pathway. The reaction between 2-bromo-1-phenylethanone and DABCO generates an ammonium ylide in situ. When this ylide undergoes Michael addition with a β,γ -unsaturated α -ketoester, an intermediate is formed. The critical choice here is the secondary base: Potassium carbonate (K 2​ CO 3​ ). If K 2​ CO 3​ is omitted, the intermediate undergoes a direct internal S N​ 2 reaction to form a cyclopropane derivative. The addition of K 2​ CO 3​ forces the tautomerization of the intermediate, redirecting the internal S N​ 2 attack to close the oxygen-containing 2,3-dihydrofuran ring instead[4]. Dichloromethane (CH 2​ Cl 2​ ) is the mandatory solvent; highly polar aprotic solvents like DMF disrupt this delicate tautomeric equilibrium, sharply reducing yields[4].

G Step1 1. Reagent Assembly α-halo ketone + α,β-unsaturated ester Step2 2. Ylide Formation DABCO addition in CH2Cl2 Step1->Step2 Step3 3. Michael Addition Intermediate III Formation Step2->Step3 Step4 4. Tautomerization & Cyclization K2CO3 promoted internal SN2 Step3->Step4 Step5 5. Product Isolation 4,5-dihydrofuran-2-carboxylate Step4->Step5

Fig 2: Mechanistic workflow for tandem Michael addition and cyclization.

Step-by-Step Methodology:

  • Assembly: To a 10 mL reaction vial, add 2-bromo-1-phenylethanone (1.5 mmol), the chosen β,γ -unsaturated α -ketoester (1.0 mmol), DABCO (1.5 mmol), and K 2​ CO 3​ (1.5 mmol)[4].

  • Solvation: Suspend the solid mixture in 3.0 mL of anhydrous CH 2​ Cl 2​ .

  • Cyclization: Stir the mixture at room temperature. The reaction is self-validating via the formation of a distinct precipitate (ammonium bromide salts) as the S N​ 2 displacement occurs. Monitor via TLC until the ketoester is fully consumed.

  • Purification: Evaporate the CH 2​ Cl 2​ under reduced pressure. Purify the residue directly via silica gel flash chromatography using an Ethyl Acetate/Petroleum Ether gradient (1:6 to 1:4) to isolate the pure dihydrofuran derivative[4].

Quantitative Optimization Data

The table below summarizes the critical impact of solvent and base selection on the chemoselectivity of the tandem ylide cyclization (Protocol II). It highlights why CH 2​ Cl 2​ and a dual-base system are non-negotiable for high-yield dihydrofuran preparation[4].

Table 1: Optimization of Reaction Conditions for Tandem Cyclization

EntryBase SystemSolventYield: 4,5-Dihydrofuran (%)Yield: Cyclopropane (%)
1DABCO (only)CH 2​ Cl 2​ 0% High (Major Product)
2DABCO + K 2​ CO 3​ CH 2​ Cl 2​ High (Optimal)Trace
3DABCO + K 2​ CO 3​ THFModerateModerate
4DABCO + K 2​ CO 3​ TolueneModerateModerate
5DABCO + K 2​ CO 3​ DMFModerateModerate

Note: Data synthesized from condition screening where electron-donating and electron-withdrawing groups on the aromatic substrates consistently yielded the dihydrofuran derivative under Entry 2 conditions[4].

References

  • Sun, et al. (2015). SELECTIVE SYNTHESIS OF 2,3-DIHYDROFURAN OR CYCLOPROPANE DERIVATIVES VIA TANDEM REACTION OF β,γ-UNSATURATED-α-KETOESTES WITH H. Clockss Archive.[Link]

  • Silverman, R. B., et al. (2004). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC / National Institutes of Health.[Link]

  • Wei, et al. (2019). Selective Hydrogenolysis of α-C–O Bond in Biomass-Derived 2-Furancarboxylic Acid to 5-Hydroxyvaleric Acid on Supported Pt Catalysts at Near-Ambient Temperature. ACS Catalysis. [Link]

Sources

Method

Application Note: Asymmetric Synthesis of 4,5-Dihydrofuran-2-carboxylic Acid Derivatives and Their Role in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The 4,5-dihydrofuran-2-carboxylic acid scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 4,5-dihydrofuran-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformationally rigid core in the design of enzyme inhibitors and receptor modulators. Because the biological activity of these molecules is highly dependent on their three-dimensional architecture, the asymmetric synthesis of highly functionalized, enantioenriched dihydrofurans is a critical priority in preclinical drug development.

This application note provides an in-depth mechanistic analysis and validated protocols for the asymmetric synthesis of 4,5-dihydrofuran-2-carboxylic acid derivatives. By contrasting organocatalytic consecutive reactions with transition-metal-catalyzed allylic cycloadditions, this guide empowers synthetic chemists to select the optimal pathway for their specific target, ensuring high enantiomeric excess (ee) and diastereomeric ratio (dr).

Mechanistic Insights & Causality in Asymmetric Construction

The construction of the chiral dihydrofuran ring requires precise control over multiple stereocenters. The causality behind the choice of catalyst and reaction conditions is rooted in the need to stabilize highly ordered transition states.

Organocatalytic Consecutive Synthesis

The reaction between α-keto esters and (Z)

β -chloro- β -nitrostyrenes utilizes a bifunctional chiral organocatalyst (such as a cinchona alkaloid or squaramide derivative) [1].
  • Causality of Catalyst Design: The bifunctional catalyst acts via a dual-activation mechanism. The basic amine moiety deprotonates the α-keto ester to form an enolate, while the hydrogen-bonding donor group (e.g., thiourea or squaramide) activates the nitroalkene.

  • Stereocontrol: This dual activation locks the substrates into a rigid spatial arrangement, dictating the facial attack during the initial Michael addition.

  • Ring Closure: Following the Michael addition, an intramolecular O-alkylation occurs, driven by the displacement of the chloride leaving group. The anti-periplanar arrangement of the reacting orbitals ensures a stereospecific ring closure, yielding the 4,5-dihydrofuran-2-carboxylate.

Organocatalysis Start α-Keto Ester + (Z)-β-Chloro-β-nitrostyrene Step1 Stereoselective Michael Addition Start->Step1 Cat Chiral Bifunctional Catalyst (Dual Activation) Cat->Step1 H-Bonding & Enolate Formation Step2 Intramolecular O-Alkylation (Chloride Displacement) Step1->Step2 Base-promoted Product Chiral 4,5-Dihydrofuran- 2-carboxylate Step2->Product

Organocatalytic workflow for the asymmetric synthesis of dihydrofurans.

Palladium-Catalyzed Asymmetric Allylic Cycloaddition

An alternative approach utilizes the Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates (VECs) with active methylene compounds [2].

  • Causality of the Metal-Ligand Complex: Palladium(0) undergoes oxidative addition into the VEC, releasing CO2​ to generate a zwitterionic π -allyl palladium intermediate.

  • Stereocontrol: A chiral phosphoramidite ligand creates a highly asymmetric steric pocket around the palladium center. This restricts the trajectory of the incoming nucleophile, ensuring that the initial C-C bond formation is highly enantioselective. Subsequent intramolecular cyclization yields the functionalized chiral dihydrofuran.

Experimental Protocols

The following protocols are self-validating systems designed to ensure reproducibility. Analytical monitoring (TLC, chiral HPLC) is integrated into the workflow.

Protocol A: Organocatalytic Synthesis of Alkyl 4,5-Dihydrofuran-2-carboxylates

Objective: Synthesize enantioenriched 4,5-dihydrofuran-2-carboxylates via a consecutive Michael/alkylation sequence.

Preparation of the Reaction Mixture: Into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α -keto ester (0.2 mmol) and (Z)

β -chloro- β -nitrostyrene (0.24 mmol, 1.2 equiv).
  • Catalyst Addition: Add the chiral squaramide catalyst (10 mol%, 0.02 mmol). Rationale: 10 mol% provides an optimal balance between reaction rate and background racemic reaction suppression.

  • Solvent and Base: Dissolve the mixture in anhydrous dichloromethane (DCM, 2.0 mL). Add Cs2​CO3​ (0.24 mmol, 1.2 equiv) as the base.

  • Reaction Execution: Stir the mixture at 0 °C under an argon atmosphere. Rationale: Lower temperatures enhance the rigidity of the hydrogen-bonded transition state, maximizing enantiomeric excess.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the complete consumption of the α -keto ester (typically 12–24 hours).

  • Workup and Isolation: Quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4,5-dihydrofuran-2-carboxylate. Determine ee% via chiral stationary phase HPLC.

  • Protocol B: Pd-Catalyzed Asymmetric Allylic Cycloaddition

    Objective: Synthesize chiral dihydrofurans from vinylethylene carbonates (VECs).

    • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried vial with Pd2​(dba)3​⋅CHCl3​ (2.5 mol%) and chiral phosphoramidite ligand (10 mol%). Add anhydrous MTBE (1.0 mL) and stir for 30 minutes at room temperature to form the active chiral Pd complex.

    • Substrate Addition: Add the racemic VEC (0.2 mmol) and the active methylene compound (e.g., a β -keto ester) (0.2 mmol) dissolved in MTBE (1.0 mL).

    • Cycloaddition: Stir the reaction mixture at 20 °C for 12 hours.

    • Base-Promoted Cyclization: Add KOtBu (1.0 mmol) to the mixture and stir for an additional 1 hour at 20 °C to drive the intramolecular cyclization to completion.

    • Workup: Quench with aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

    Quantitative Data Presentation

    The table below summarizes the typical performance metrics of the two methodologies, allowing researchers to select the appropriate route based on their target specifications.

    MethodologyCatalyst SystemTemp (°C)Typical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
    Organocatalytic Consecutive Chiral Squaramide / Cs2​CO3​ 082 - 9590 - 98> 20:1
    Pd-Catalyzed Cycloaddition Pd2​(dba)3​ / Phosphoramidite2070 - 9488 - 96N/A (Often yields single isomer)

    Downstream Application: GABA Aminotransferase (GABA-AT) Inactivators

    The 4,5-dihydrofuran-2-carboxylic acid scaffold is highly valuable in the synthesis of conformationally rigid analogues of γ -aminobutyric acid (GABA) [3].

    Mechanism of Action: GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Overactive GABA-AT is implicated in epilepsies and addictions. By embedding the GABA pharmacophore into a rigid 4,5-dihydrofuran ring, researchers restrict the conformational freedom of the molecule. When this rigid analogue enters the GABA-AT active site, it acts as a mechanism-based inactivator:

    • It forms a Schiff base with the PLP cofactor.

    • Enzyme-mediated deprotonation occurs.

    • Instead of normal transamination, the rigid ring facilitates an enamine-driven covalent modification of the active site lysine (Lys329), resulting in irreversible enzyme inactivation.

    GABA_AT Substrate Rigid 4,5-Dihydrofuran Analogue Complex Schiff Base Intermediate (Enzyme-Substrate) Substrate->Complex Enzyme GABA-AT Enzyme (PLP Cofactor) Enzyme->Complex Inactivation Irreversible Covalent Modification (Lys329) Complex->Inactivation Deprotonation & Enamine Formation

    Mechanism of GABA-AT inactivation by conformationally rigid dihydrofuran analogues.

    References

    • Title: Enantioselective Organocatalyzed Consecutive Synthesis of Alkyl 4,5-Dihydrofuran-2-carboxylates from α-Keto Esters and (Z)
    • Source: DOI.
    • Title: A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase Source: ResearchGate / Journal of Medicinal Chemistry URL
    Application

    Application Note: Advanced Cross-Coupling Methodologies Involving 4,5-Dihydrofuran-2-Carboxylic Acid

    Introduction & Scientific Rationale The 4,5-dihydrofuran core is a privileged heterocyclic scaffold in modern medicinal chemistry. It is a critical structural motif found in conformationally rigid γ -aminobutyric acid am...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    The 4,5-dihydrofuran core is a privileged heterocyclic scaffold in modern medicinal chemistry. It is a critical structural motif found in conformationally rigid γ -aminobutyric acid aminotransferase (GABA-AT) inactivators[1], sodium channel modulators, and various donor-acceptor optoelectronic materials[2].

    Historically, functionalizing this electron-rich, partially saturated oxygen heterocycle posed significant synthetic challenges due to its susceptibility to ring-opening and competitive side reactions under harsh basic or acidic conditions. To overcome these limitations, transition-metal-catalyzed cross-coupling has emerged as the premier strategy for C–C bond formation on the 4,5-dihydrofuran ring.

    This application note details two state-of-the-art methodologies for functionalizing this scaffold:

    • Bimetallic Decarboxylative Cross-Coupling : Utilizing 4,5-dihydrofuran-2-carboxylic acid directly as a traceless organometallic surrogate[3].

    • Suzuki-Miyaura Cross-Coupling : Utilizing boronate derivatives of the 4,5-dihydrofuran-2-carboxylate scaffold for late-stage functionalization[2].

    Methodology A: Bimetallic Decarboxylative Cross-Coupling

    Mechanistic Insights

    Decarboxylative cross-coupling represents a paradigm shift in heterocyclic chemistry. By using 4,5-dihydrofuran-2-carboxylic acid, researchers can bypass the synthesis of sensitive organoboron or toxic organotin reagents. The carboxylic acid moiety serves as a directing group that is ultimately extruded as CO 2​ [4].

    Direct palladation of the C2 position of 4,5-dihydrofuran is energetically demanding. Therefore, a bimetallic Pd/Cu catalyst system is employed. The causality of this design is twofold:

    • Copper's Role: Cu(I) coordinates to the carboxylate, lowering the activation barrier for the extrusion of CO 2​ . This generates a highly nucleophilic Cu(I)-heteroaryl intermediate. The addition of quinoline as a ligand stabilizes this intermediate and prevents premature protonation[3].

    • Palladium's Role: Concurrently, the Pd(0) species undergoes oxidative addition with the aryl halide. The Cu(I)-heteroaryl species then transmetalates the 4,5-dihydrofuran ring onto the Pd(II) center, followed by reductive elimination to yield the cross-coupled product.

    G ArX Aryl Halide (Ar-X) Pd0 Pd(0) Catalyst PdII_Ox Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ox + Ar-X Transmetal Pd(II)(Ar)(Heteroaryl) Transmetalation PdII_Ox->Transmetal Acid 4,5-Dihydrofuran- 2-carboxylic acid Cu_Carb Cu(I)-Carboxylate Acid->Cu_Carb + Base CuI Cu(I) Catalyst CuI->Cu_Carb Cu_Aryl Cu(I)-Heteroaryl (-CO2) Cu_Carb->Cu_Aryl Decarboxylation Cu_Aryl->Transmetal Cu(I) release Product Cross-Coupled Product Reductive Elimination Transmetal->Product Product->Pd0 Pd(0) regeneration

    Pd/Cu bimetallic catalytic cycle for decarboxylative cross-coupling.

    Experimental Protocol: Decarboxylative Coupling with Aryl Bromides

    Reagents & Materials:

    • 4,5-dihydrofuran-2-carboxylic acid (1.5 mmol, 1.5 equiv)

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Pd(OAc) 2​ (0.05 mmol, 5 mol%)

    • Cu 2​ O (0.10 mmol, 10 mol%)

    • K 2​ CO 3​ (2.0 mmol, 2.0 equiv)

    • N-Methyl-2-pyrrolidone (NMP) (4.0 mL, anhydrous)

    • Quinoline (0.2 mL)

    Step-by-Step Procedure:

    • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 4,5-dihydrofuran-2-carboxylic acid, Pd(OAc) 2​ , Cu 2​ O, and finely ground K 2​ CO 3​ .

    • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add the aryl bromide, anhydrous NMP, and quinoline via syringe. (Note: NMP is selected for its high boiling point and superior solvating power for bimetallic complexes).

    • Reaction Execution: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the tube in a pre-heated oil bath at 140 °C and stir vigorously for 16 hours.

    • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove insoluble metal salts.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M aqueous HCl (3 × 15 mL) to effectively remove the quinoline and NMP, followed by brine (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

    • Purification: Concentrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-aryl-4,5-dihydrofuran product.

    Methodology B: Suzuki-Miyaura Cross-Coupling of Dihydrofuran Derivatives

    Mechanistic Insights

    When harsh decarboxylation temperatures (140 °C) are incompatible with sensitive functional groups on the aryl halide, the Suzuki-Miyaura cross-coupling of 4,5-dihydrofuran boronates serves as the gold standard[5].

    For example, 2-(4,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or ethyl 3-boronyl-4,5-dihydrofuran-2-carboxylate can be coupled efficiently. The primary challenge with electron-rich heteroaryl boronates is competitive protodeboronation. To mitigate this, the reaction is accelerated using microwave irradiation, which rapidly drives the oxidative addition and transmetalation steps before degradation can occur[2].

    Workflow Prep 1. Reagent Prep (Glovebox) React 2. Microwave/Heating (80-100°C) Prep->React Quench 3. Quench & Extract (EtOAc/H2O) React->Quench Purify 4. Flash Chrom. (Silica Gel) Quench->Purify Analyze 5. Characterization (NMR, HRMS) Purify->Analyze

    Standard experimental workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

    Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

    Reagents & Materials:

    • 2-(4,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)

    • Aryl chloride/bromide (1.0 mmol, 1.0 equiv)

    • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 mmol, 5 mol%)

    • K 3​ PO 4​ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane / H 2​ O (4:1 v/v, 5.0 mL, degassed)

    Step-by-Step Procedure:

    • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide, Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ , and K 3​ PO 4​ .

    • Reagent Addition: Add the dihydrofuran boronate derivative, followed by the degassed 1,4-Dioxane/H 2​ O mixture. (Note: The biphasic solvent system is crucial; water dissolves the phosphate base to facilitate the formation of the active boronate complex required for transmetalation).

    • Degassing: Seal the vial with a crimp cap. Purge the vial with argon for 5 minutes by bubbling directly through the solution using a long needle, with a short vent needle in the septum.

    • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 45 minutes with a normal absorption setting.

    • Workup & Purification: Dilute the cooled reaction mixture with EtOAc (15 mL) and water (10 mL). Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over MgSO 4​ , and concentrate. Purify via automated flash chromatography.

    Quantitative Data Summary

    The following table summarizes the optimized parameters and typical outcomes for both functionalization strategies, allowing researchers to select the appropriate method based on substrate tolerance and available equipment.

    MethodologySubstrateCoupling PartnerCatalyst SystemTemp / TimeTypical Yield
    Decarboxylative Coupling 4,5-dihydrofuran-2-carboxylic acidAryl Halides (Br, I)Pd(OAc) 2​ / Cu 2​ O140 °C, 16 h (Thermal)45–75%
    Suzuki-Miyaura Coupling Dihydrofuran-3-boronate pinacol esterAryl Halides (Cl, Br, I)Pd(dppf)Cl 2​ 100 °C, 45 min ( μ W)70–95%

    References

    • Source: dntb.gov.
    • A New Class of Conformationally Rigid Analogues of 4-Amino-5-halopentanoic Acids, Potent Inactivators of γ-Aminobutyric Acid Aminotransferase Source: ResearchGate / Journal of Medicinal Chemistry URL
    • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books URL
    • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC URL
    • Mechanistic Investigation into the Gold-Catalyzed Decarboxylative Cross-Coupling of Iodoarenes Source: ACS Catalysis URL

    Sources

    Method

    Application Note: Advanced Crystallization Protocols for 4,5-Dihydrofuran-2-Carboxylic Acid and Its Derivatives

    Target Audience: Structural Biologists, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Introduction & Structural Rationale The 4,5-dihydrofuran-2-carboxylic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Structural Biologists, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

    Introduction & Structural Rationale

    The 4,5-dihydrofuran-2-carboxylic acid scaffold is a privileged heterocyclic pharmacophore. The unsubstituted parent compound is widely recognized as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), a critical target for epilepsy and addiction treatments[1]. Its substituted derivatives, such as the hypolipidemic agent acifran and the endogenous metabolite zymonic acid, share this core structural motif[2][3].

    For drug development professionals, isolating these compounds in high-purity crystalline forms is a critical bottleneck. Crystallization is not merely a purification step; it dictates the solid-state properties, bioavailability, and stability of the final active pharmaceutical ingredient (API). This guide details the thermodynamic principles, solvent strategies, and validated protocols for the crystallization of 4,5-dihydrofuran-2-carboxylic acid and its functionalized analogs.

    Mechanistic Insights: The Drive for Dimerization

    At the heart of the crystallization behavior of 4,5-dihydrofuran-2-carboxylic acid is its carboxylic acid moiety, which strongly drives intermolecular association. In the solid state, these molecules predominantly form R22​(8) hydrogen-bonding motifs—a classic face-to-face dimerization of carboxylic acids[2].

    When designing a crystallization protocol, the primary goal is to manage the transition from a solvated monomer to an ordered dimer. In polar protic solvents like ethanol, the solvent molecules hydrogen-bond with the solute, effectively "masking" the carboxylic acid groups and maintaining high solubility[3]. The crystallization process must systematically strip away this solvent hydration shell.

    By applying a controlled cooling ramp, we provide the precise thermodynamic conditions required for desolvation. This allows the R22​(8) dimers to form and subsequently stack into extended pleated sheets via van der Waals interactions along the nearly planar dihydrofuran rings (r.m.s. deviation ≈ 0.0108 Å)[2]. In highly concentrated environments, such as neat pyruvic acid, the spontaneous formation and crystallization of derivatives like zymonic acid can even occur natively in cold storage[4].

    Mechanism Monomer Solvated Monomers (Disrupted H-Bonds) Desolvation Solvent Exclusion (Cooling/Evaporation) Monomer->Desolvation Dimer R22(8) H-Bonded Dimers (Face-to-Face) Desolvation->Dimer Lattice Crystal Lattice (Pleated Sheets) Dimer->Lattice

    Fig 1. Mechanistic pathway of desolvation and R22(8) hydrogen-bonded dimer formation.

    Physicochemical Properties & Thermodynamics

    Understanding the solubility profile is paramount for solvent selection. The scaffold exhibits poor aqueous solubility but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[3][5].

    Table 1: Physicochemical & Crystallographic Properties of 4,5-Dihydrofuran-2-Carboxylic Acid Derivatives

    CompoundSubstituentsMelting PointSolubility ProfileSpace Group / Motif
    4,5-Dihydrofuran-2-carboxylic acid UnsubstitutedN/ASoluble in polar organics R22​(8) dimer (predicted)
    Acifran 5-methyl, 4-oxo, 5-phenyl176 °C[3]EtOH/DMSO (≤21.82 mg/mL)[5]N/A
    Zymonic Acid 4-hydroxy, 2-methyl, 5-oxoN/ASoluble in pyruvic acid/waterMonoclinic C2/c , R22​(8) [2]

    Experimental Protocols

    The following protocols are designed as self-validating systems to ensure reproducibility and high structural fidelity.

    Protocol A: Bulk Purification via Controlled Cooling Crystallization

    This protocol utilizes a primary solvent (ethanol) to disrupt dimers during dissolution, followed by controlled cooling to promote orderly lattice formation.

    Step-by-Step Methodology:

    • Dissolution: Suspend crude 4,5-dihydrofuran-2-carboxylic acid in anhydrous ethanol (approx. 5–10 volumes). Heat the suspension to 60 °C under continuous stirring (400 rpm) until complete dissolution is achieved.

    • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble particulates. Maintain the receiving flask at 60 °C to prevent premature precipitation.

    • Nucleation: Cool the solution to 45 °C. If seeding is required to bypass the metastable zone, introduce 0.5% w/w of pure seed crystals.

    • Antisolvent Addition (Optional): For highly soluble derivatives, slowly add n-heptane (up to 1:1 v/v relative to ethanol) dropwise over 30 minutes to decrease the dielectric constant of the medium.

    • Crystal Growth: Implement a strictly controlled cooling ramp of 0.5 °C/min down to 5 °C. Hold the suspension at 5 °C for 2 hours to maximize thermodynamic yield.

    • Isolation: Filter the suspension under vacuum. Wash the filter cake with a cold (5 °C) mixture of ethanol/heptane (1:2 v/v) to remove residual mother liquor without dissolving the product.

    • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

    Self-Validation Checkpoint: Weigh the dried product and calculate the mass balance by evaporating the mother liquor. If the combined mass deviates by >5% from the starting crude mass, investigate potential degradation or solvent entrapment. Analyze the isolated crystals via Powder X-Ray Diffraction (PXRD); a sharp diffractogram confirms high crystallinity, while an amorphous halo indicates overly rapid precipitation.

    Workflow A Crude 4,5-Dihydrofuran- 2-carboxylic Acid B Dissolution in Primary Solvent (EtOH) at 60°C A->B C Hot Filtration (Remove Particulates) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Nucleation & Growth (R22(8) Dimer Formation) D->E F Filtration & Cold Wash (EtOH/Heptane) E->F G Vacuum Drying (Constant Weight) F->G

    Fig 2. Step-by-step cooling crystallization workflow for bulk purification.

    Protocol B: Single Crystal Growth via Vapor Diffusion (For XRD)

    For structural elucidation, vapor diffusion provides the ultra-slow kinetics required to grow flawless, diffraction-grade single crystals.

    Step-by-Step Methodology:

    • Preparation: Dissolve 5–10 mg of the purified compound in 0.5 mL of ethyl acetate in a small 1-dram inner glass vial. Ensure the solution is perfectly clear.

    • Chamber Setup: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of a volatile antisolvent (e.g., pentane or hexanes).

    • Sealing: Seal the outer vial tightly with a PTFE-lined cap.

    • Diffusion: Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days. The volatile antisolvent vapor will slowly diffuse into the inner vial, gradually lowering the solubility and promoting the growth of high-quality single crystals.

    Self-Validation Checkpoint: Inspect the inner vial under a polarized light microscope. True single crystals will exhibit uniform birefringence and sharp extinction every 90 degrees of rotation. If twinned or clustered crystals are observed, the diffusion rate was too fast; repeat the protocol using a less volatile antisolvent (e.g., heptane instead of pentane) or lower the ambient temperature.

    References

    • Crystal structure of zymonic acid and a redetermination of its precursor, pyruvic acid - PMC. nih.gov.
    • Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century | ACS Omega. acs.org.
    • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. nih.gov.
    • Acifran (SKU B6848): Data-Driven Solutions for Lipid Meta... - Inhibitor Research Hub. moleculeprobes.net.
    • Acifran chemical structure and properties - Benchchem. benchchem.com.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization in 4,5-Dihydrofuran-2-Carboxylic Acid Synthesis

    Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the yield, purity, and scalability of 4,5-d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the yield, purity, and scalability of 4,5-dihydrofuran-2-carboxylic acid. This compound is a critical intermediate in the design of γ-aminobutyric acid aminotransferase (GABA-AT) inactivators (1)[1] and a key species in the hydrogenolysis of biomass-derived furans (2)[2].

    The most reliable and scalable synthetic route avoids direct partial hydrogenation, which often over-reduces the ring. Instead, it utilizes a two-step sequence: a controlled Birch reduction of 2-furoic acid to the kinetic product (2,5-dihydrofuran-2-carboxylic acid) (3)[3], followed by a base-catalyzed isomerization to the thermodynamically stable 4,5-dihydrofuran-2-carboxylic acid.

    Below, you will find a mechanistic workflow, self-validating experimental protocols, and a troubleshooting Q&A designed to address the exact causality behind common experimental failures.

    Section 1: Mechanistic Pathway & Workflow Visualization

    G A 2-Furoic Acid (Starting Material) B Birch Reduction (Na/NH3, t-BuOH) A->B C 2,5-Dihydrofuran-2-carboxylic acid (Kinetic Product) B->C Controlled protonation F Over-reduction (Tetrahydro-2-furoic acid) B->F Excess Na / No proton source D Base-Catalyzed Isomerization (DBU, DMSO) C->D E 4,5-Dihydrofuran-2-carboxylic acid (Thermodynamic Product) D->E Thermodynamic control G Ring-opening / Polymerization (Side Products) D->G Excessive heat / Strong base

    Synthetic pathway and side reactions for 4,5-dihydrofuran-2-carboxylic acid preparation.

    Section 2: Step-by-Step Experimental Protocols
    Protocol A: Birch Reduction of 2-Furoic Acid

    Objective: Achieve selective reduction of the furan ring without over-reducing to tetrahydro-2-furoic acid.

    • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and a mechanical stirrer.

    • Ammonia Condensation: Condense anhydrous liquid ammonia (~50 mL per gram of substrate) at -78°C under an argon atmosphere.

    • Substrate Addition: Dissolve 2-furoic acid (1.0 eq) in anhydrous THF. Add this solution to the liquid ammonia, followed immediately by tert-butanol (1.2 eq) as the proton source.

    • Reduction: Introduce sodium metal (2.5 eq) in small, freshly cut pieces. The solution will turn deep blue. Stir for exactly 30 minutes at -78°C.

    • Quenching: Carefully add solid NH₄Cl in portions until the blue color completely dissipates. This rapidly quenches the radical anion to prevent over-reduction[3].

    • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight. Dissolve the remaining residue in distilled water, cool to 0°C, and carefully acidify to pH 2 with 1M HCl. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,5-dihydrofuran-2-carboxylic acid.

    Protocol B: Base-Catalyzed Isomerization

    Objective: Shift the isolated C3=C4 double bond to the conjugated C2=C3 position (forming the enol-ether).

    • Setup: Dissolve the crude 2,5-dihydrofuran-2-carboxylic acid in anhydrous DMSO to create a 0.5 M solution.

    • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq). Note: A catalytic amidine base is strictly preferred over stoichiometric alkoxides to prevent ring-opening.

    • Isomerization: Stir the reaction mixture at 40°C for 12 hours.

    • Self-Validating Monitoring: Take a 0.1 mL aliquot, quench with D₂O, and monitor via ¹H NMR. The reaction is complete when the C3=C4 alkene protons of the starting material (~δ 5.9-6.1 ppm) disappear, replaced by a single C3 alkene proton (~δ 6.2 ppm).

    • Isolation: Cool the mixture to 0°C, acidify with cold 1M HCl to pH 2, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove all DMSO, dry over Na₂SO₄, and concentrate to obtain pure 4,5-dihydrofuran-2-carboxylic acid.

    Section 3: Troubleshooting Guides & FAQs

    Q1: Why am I getting significant amounts of tetrahydro-2-furoic acid (over-reduction) during the Birch reduction? Causality & Solution: Over-reduction occurs when the radical anion intermediate is exposed to excess electrons in the absence of a rapid protonating agent. The kinetic protonation of the dianion must occur rapidly at C2 and C5 to trap the dihydro species[3].

    • Fix: Ensure your proton source (tert-butanol) is added before the sodium metal. Do not exceed 2.5 equivalents of sodium. Quench immediately with solid NH₄Cl once the 30-minute reaction window is complete.

    Q2: My isomerization step is yielding a complex mixture of polymeric side products. How do I improve the yield? Causality & Solution: The target product, 4,5-dihydrofuran-2-carboxylic acid, contains an enol-ether moiety (O–C5–C4). Enol ethers are highly susceptible to acid-catalyzed ring-opening and subsequent polymerization. Conversely, excessive heat combined with strong bases (like t-BuOK) can cause decarboxylation or base-mediated degradation.

    • Fix: Switch from stoichiometric t-BuOK to catalytic DBU in DMSO. Keep the temperature strictly at or below 40°C. During the acidic workup, ensure the temperature is maintained at 0°C and minimize the time the product spends in the highly acidic aqueous phase.

    Q3: What is the most reliable way to differentiate between the 2,5-dihydro and 4,5-dihydro isomers to validate my yield? Causality & Solution: The structural difference lies in the position of the double bond, which drastically alters the chemical environment of the ring protons.

    • Fix: Use ¹H NMR (CDCl₃). The 2,5-dihydro kinetic isomer displays two distinct alkene protons around δ 5.9–6.1 ppm (C3 and C4). In contrast, the 4,5-dihydro thermodynamic isomer features only one alkene proton at C3 (around δ 6.2 ppm, shifted downfield due to conjugation with the carboxylate) and exhibits new aliphatic multiplets for the C4 and C5 methylene protons (around δ 2.8 ppm and δ 4.5 ppm, respectively).

    Section 4: Quantitative Data Summary

    To optimize the isomerization step (Protocol B), our application scientists evaluated various base/solvent combinations. The table below summarizes the yield and purity outcomes based on empirical data, demonstrating why DBU/DMSO is the recommended system.

    Base (Equivalents)SolventTemp (°C)Time (h)Yield of 4,5-Isomer (%)Primary Impurity / Issue
    NaOH (2.0 eq)H₂O80425%Ring-opening / Degradation
    t-BuOK (1.1 eq)THF252462%Incomplete conversion
    t-BuOK (1.1 eq)THF65845%Polymerization
    DBU (0.2 eq) DMSO 40 12 88% Trace unreacted starting material

    Sources

    Optimization

    reducing side reactions in 4,5-dihydrofuran-2-carboxylic acid esterification

    Technical Support Center: Troubleshooting 4,5-Dihydrofuran-2-Carboxylic Acid Esterification Overview Esterification of 4,5-dihydrofuran-2-carboxylic acid presents a unique synthetic challenge. The molecule features an en...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting 4,5-Dihydrofuran-2-Carboxylic Acid Esterification

    Overview Esterification of 4,5-dihydrofuran-2-carboxylic acid presents a unique synthetic challenge. The molecule features an enol ether moiety (the oxygen atom conjugated with the C2=C3 double bond). This functional group is notoriously sensitive to Brønsted acids. Standard esterification protocols will lead to rapid degradation, ring-opening, or polymerization. This guide provides field-proven, self-validating protocols to achieve high-yield esterification while suppressing side reactions.

    Frequently Asked Questions (FAQs)

    Q1: Why did my Fischer esterification yield a black tar and ring-opened byproducts? Causality & Mechanism: Fischer esterification relies on strong acid catalysts (e.g., H₂SO₄, HCl) to protonate the carbonyl oxygen, increasing its electrophilicity (1). However, the enol ether double bond in 4,5-dihydrofuran-2-carboxylic acid is highly electron-rich. Under acidic conditions, protonation occurs preferentially at the C3 position, generating a highly unstable oxocarbenium ion at C2. This intermediate is rapidly trapped by ambient water or alcohol, leading to hydration, ring-cleavage (forming acyclic 4-hydroxy-2-oxobutanoate derivatives), and subsequent uncontrolled polymerization (the "black tar" you observed).

    Q2: What is the most reliable method for synthesizing the methyl ester without using strong acids? Expertise & Experience: The most robust approach is the base-promoted Sₙ2 alkylation of the carboxylate salt. By treating the acid with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF), you generate the carboxylate anion. The addition of methyl iodide (MeI) results in a clean Sₙ2 displacement. Because the reaction remains strictly mildly basic to neutral, the enol ether ring is completely preserved.

    Q3: I need to couple a sterically hindered or complex alcohol. Alkyl halides are not an option. What should I do? Expertise & Experience: For complex alcohols, use a mild coupling reagent system such as Steglich esterification (EDCI and DMAP) or a modified Garegg-Samuelsson reaction (2). EDCI activates the carboxylic acid to an O-acylisourea intermediate without the need for acidic protons. DMAP acts as a nucleophilic transfer catalyst, forming an active acylpyridinium species that readily reacts with hindered alcohols. Alternatively, triphenylphosphine oxide (TPPO) and oxalyl chloride can be utilized as a high-efficiency coupling system specifically designed for substrates bearing acid-sensitive groups (3).

    Mechanistic Pathway Visualization

    G A 4,5-Dihydrofuran-2-carboxylic acid (Enol Ether Core) B Protonation at C3 (Strong Acid Catalyst) A->B Fischer Esterification (H2SO4, Reflux) E Carboxylate Activation (Base/MeI or EDCI/DMAP) A->E Mild/Neutral Conditions C Oxocarbenium Ion Formation B->C Fast D Hydration & Ring Cleavage (Tar / Acyclic Byproducts) C->D H2O / Alcohol Attack F Nucleophilic Attack (Alcohol or Alkyl Halide) E->F Intermediate G Desired 4,5-Dihydrofuran Ester (Intact Ring System) F->G High Yield

    Divergent pathways of 4,5-dihydrofuran-2-carboxylic acid under acidic vs. mild esterification.

    Data Presentation: Comparison of Esterification Strategies

    MethodReagentsConditionsRing StabilityTypical YieldBest Application
    Fischer Esterification H₂SO₄, ROHReflux, 1-10hPoor (Degrades)< 10%Not recommended for enol ethers.
    Base-Promoted Alkylation K₂CO₃, R-X, DMFRoom Temp, 2-4hExcellent 85-95%Methyl/ethyl/benzyl esters using alkyl halides.
    Steglich Esterification EDCI, DMAP, ROH, DCM0°C to RT, 12hExcellent 75-90%Complex, sensitive, or sterically hindered alcohols.
    Garegg-Samuelsson Type I₂, PPh₃, Imidazole, ROHRoom Temp, 12-24hGood 80-90%Selective esterification of primary alcohols.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Base-Promoted Methylation (Synthesis of Methyl 4,5-dihydrofuran-2-carboxylate) Self-Validation Check: The absence of gas evolution and a clear reaction mixture (no black tar or dark discoloration) indicate the enol ether is intact. TLC should show a single new spot with a higher Rf than the starting acid.

    • Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4,5-dihydrofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL).

    • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete carboxylate salt formation.

    • Alkylation: Dropwise, add Methyl Iodide (MeI) (1.2 equiv, 12 mmol) via syringe. Caution: MeI is a highly volatile alkylating agent; perform strictly in a fume hood.

    • Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; visualize with KMnO₄, which rapidly stains the intact double bond).

    • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ester is typically >95% pure by NMR without column chromatography.

    Protocol B: Steglich Esterification for Complex Alcohols Self-Validation Check: The precipitation of a white solid (the EDCI-urea byproduct) over the course of the reaction confirms the activation and subsequent acyl transfer are occurring successfully.

    • Setup: In a dry flask under argon, dissolve 4,5-dihydrofuran-2-carboxylic acid (1.0 equiv, 5 mmol) and the target alcohol (1.1 equiv, 5.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Catalyst Addition: Add DMAP (0.1 equiv, 0.5 mmol). Cool the reaction mixture to 0 °C using an ice bath. Mechanistic note: Cooling prevents any localized exothermic degradation during the highly reactive activation step.

    • Coupling Agent: Add EDCI hydrochloride (1.2 equiv, 6 mmol) in one portion.

    • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. A white precipitate of the urea byproduct will form.

    • Workup: Dilute the mixture with an additional 20 mL of DCM. Wash the organic layer successively with 5% aqueous citric acid (15 mL) to remove DMAP, saturated NaHCO₃ (15 mL) to remove unreacted starting acid, and brine (15 mL).

    • Purification: Dry over MgSO₄, filter, and evaporate the solvent. Purify via silica gel flash chromatography if trace urea or DMAP remains.

    References

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
    • National Center for Biotechnology Information (PMC). "A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
    • American Chemical Society (ACS Publications). "Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction.

    Sources

    Reference Data & Comparative Studies

    Validation

    4,5-dihydrofuran-2-carboxylic acid vs 2-furoic acid reactivity

    An objective comparative analysis of 4,5-dihydrofuran-2-carboxylic acid and 2-furoic acid requires a fundamental understanding of how partial saturation alters the electronic landscape of the furan heterocycle. While str...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective comparative analysis of 4,5-dihydrofuran-2-carboxylic acid and 2-furoic acid requires a fundamental understanding of how partial saturation alters the electronic landscape of the furan heterocycle. While structurally similar, the presence of a fully delocalized 6π-electron system in 2-furoic acid versus the isolated enol-ether/alkene moiety in 4,5-dihydrofuran-2-carboxylic acid dictates entirely divergent reactivity profiles.

    This guide provides an in-depth mechanistic comparison, quantitative data, and self-validating experimental protocols to help researchers select the appropriate compound for synthetic or biological applications.

    Structural and Quantitative Divergence

    The primary driver of reactivity differences between these two compounds is aromaticity .

    • 2-Furoic Acid: Possesses a fully aromatic furan ring. The oxygen atom contributes one lone pair to the π-system, creating a 6π-electron aromatic heterocycle. The carboxylic acid group at the C2 position exerts an electron-withdrawing inductive effect, which slightly deactivates the ring compared to unsubstituted furan, but it remains significantly more electron-rich than benzene[1].

    • 4,5-Dihydrofuran-2-carboxylic Acid: Lacks aromatic stabilization. The C4 and C5 positions are saturated, leaving a single C2=C3 double bond. Because this double bond is directly adjacent to the ring oxygen, the molecule behaves chemically as a cyclic enol ether conjugated with a carboxylic acid.

    Quantitative Comparison Table
    Property2-Furoic Acid4,5-Dihydrofuran-2-Carboxylic Acid
    Molecular Formula C₅H₄O₃C₅H₆O₃
    Aromaticity Aromatic (6π electrons)Non-aromatic (Partially saturated)
    pKa (25 °C) 3.12 - 3.16[2][3]~4.2 (Typical for α,β-unsaturated cyclic acids)
    Melting Point 133 - 134 °C[2]88 - 90 °C[4]
    Primary Reactivity Electrophilic Aromatic Substitution (EAS)Electrophilic Addition, Michael Addition
    Biological Role Preservative, flavoring agent[3]Mechanism-based enzyme inactivator[5]

    Mechanistic Reactivity Profiles

    2-Furoic Acid: Aromatic Preservation

    Due to its aromatic nature, 2-furoic acid preferentially undergoes reactions that preserve or restore its conjugated system.

    • Electrophilic Aromatic Substitution (EAS): The general order of reactivity for five-membered heterocycles is Pyrrole > Furan > Thiophene > Benzene[1]. Despite the deactivating -COOH group, 2-furoic acid readily undergoes halogenation, nitration, and sulfonation, primarily directing electrophiles to the C5 position due to resonance stabilization of the intermediate sigma complex.

    • Diels-Alder Cycloadditions: Furan has lower resonance energy than benzene. Consequently, 2-furoic acid can act as a diene in Diels-Alder reactions, a process that is notably accelerated in aqueous media[1].

    4,5-Dihydrofuran-2-carboxylic Acid: Enol Ether Addition

    Without the thermodynamic sink of aromaticity, this compound exhibits the high reactivity typical of electron-rich alkenes.

    • Electrophilic Addition: Electrophiles (such as halogens) will rapidly add across the C2=C3 double bond. Unlike 2-furoic acid, there is no thermodynamic driving force to expel a proton and "rearomatize."

    • Enzymatic Inactivation: This compound has been extensively studied in drug development as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). While initially hypothesized to undergo an aromatization mechanism within the enzyme's active site, detailed mechanistic investigations revealed that the heterocycle acts via a non-aromatizing pathway, demonstrating a partition ratio of 3.7 transamination events per inactivation[5].

    Reactivity Root Furan-2-Carboxylic Acids Furoic 2-Furoic Acid (Fully Aromatic) Root->Furoic Dihydro 4,5-Dihydrofuran-2-carboxylic acid (Partially Saturated) Root->Dihydro EAS Electrophilic Aromatic Substitution (EAS) Furoic->EAS Preserved Ring DA Diels-Alder Cycloadditions Furoic->DA Reduced Aromaticity Add Electrophilic Addition (Alkene/Enol Ether) Dihydro->Add Reactive C=C Bond Enz Enzyme Inactivation (e.g., GABA-AT) Dihydro->Enz Non-aromatizing

    Logical divergence of reactivity based on the presence or absence of aromatic stabilization.

    Experimental Workflows: Self-Validating Reactivity Assay

    To empirically demonstrate the mechanistic differences between these two compounds, a comparative bromination assay serves as a robust, self-validating protocol. By monitoring the evolution of hydrogen bromide (HBr) gas, researchers can definitively distinguish between substitution (EAS) and addition .

    Protocol: Comparative Bromination in Dichloromethane (DCM)

    Objective: To observe the divergent reaction pathways of Br₂ with an aromatic vs. a partially saturated furan derivative.

    Materials:

    • 2-Furoic acid (1.0 mmol)

    • 4,5-Dihydrofuran-2-carboxylic acid (1.0 mmol)

    • Bromine (Br₂) solution (1.0 M in DCM)

    • Dichloromethane (DCM), anhydrous

    • Moistened pH indicator paper

    Step-by-Step Methodology:

    • Preparation: Set up two identical 25 mL round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars.

    • Substrate Loading:

      • Add 1.0 mmol of 2-furoic acid to Flask A.

      • Add 1.0 mmol of 4,5-dihydrofuran-2-carboxylic acid to Flask B.

    • Solvation: Dissolve each substrate in 5.0 mL of anhydrous DCM. Cool both flasks to 0 °C using an ice bath.

    • Reagent Addition: Dropwise, add 1.0 mL of the 1.0 M Br₂ solution to each flask over 5 minutes.

    • Self-Validation (The HBr Test): Suspend a strip of moistened pH indicator paper at the mouth of each flask.

      • Observation in Flask A (2-Furoic Acid): The pH paper will turn red, indicating the evolution of acidic HBr gas. This validates that an Electrophilic Aromatic Substitution has occurred, yielding 5-bromo-2-furoic acid.

      • Observation in Flask B (4,5-Dihydrofuran-2-carboxylic acid): The bromine color will rapidly decolorize, but the pH paper will remain unchanged. The absence of HBr gas validates that an Electrophilic Addition has occurred across the enol ether double bond, yielding a dibromo-derivative without proton expulsion.

    Workflow Start Equimolar Starting Materials (2-Furoic vs 4,5-Dihydro) Reagent Add Br2 in DCM at 0°C Start->Reagent Path1 2-Furoic Acid Reagent->Path1 Path2 4,5-Dihydrofuran-2-carboxylic acid Reagent->Path2 Result1 Substitution Product (5-Bromo-2-furoic acid) + HBr evolution Path1->Result1 EAS Mechanism Result2 Addition Product (Dibromo derivative) No HBr evolution Path2->Result2 Addition Mechanism

    Experimental workflow demonstrating the self-validating bromination assay for reactivity determination.

    References

    • DrugFuture - 2-Furoic Acid Properties and Specifications. Available at: DrugFuture Database[2]

    • ChemicalBook - 2-Furoic acid CAS#: 88-14-2 Chemical Properties. Available at: ChemicalBook[3]

    • Benchchem - A Comparative Guide to the Reactivity of Furan-2-Carboxylates in Organic Reactions. Available at: Benchchem Guides[1]

    • Neocities - 4,5-Dihydrofuran-2-Carboxylic Acid: A Premium Organic Compound. Available at: Neocities Product Data[4]

    • National Institutes of Health (PMC) - Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Available at: PubMed Central[5]

    Sources

    Comparative

    Comparative Synthesis Guide: 4,5-Dihydrofuran-2-Carboxylic Acid and Its Derivatives

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist The 4,5-dihydrofuran-2-carboxylic acid scaffold is a highly versatile heterocyclic core with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

    The 4,5-dihydrofuran-2-carboxylic acid scaffold is a highly versatile heterocyclic core with profound implications in both pharmaceutical development and biomass valorization. Substituted derivatives, such as Acifran, act as potent GPR109A agonists for lipid modulation[1], while chiral amino-derivatives serve as mechanism-based inactivators of γ -aminobutyric acid aminotransferase (GABA-AT) for the treatment of epilepsy[2]. Furthermore, the unsubstituted core is a critical transient intermediate in the catalytic hydrogenolysis of biomass-derived furfural[3].

    Because the intended application dictates the required stereochemistry, substitution pattern, and scale, selecting the appropriate synthesis method is paramount. This guide objectively compares the three primary synthetic paradigms for generating 4,5-dihydrofuran-2-carboxylic acid derivatives, providing mechanistic insights and field-proven experimental protocols.

    Strategic Synthesis Pathways

    The synthesis of the 4,5-dihydrofuran-2-carboxylic acid core generally falls into three distinct methodologies, each governed by different mechanistic principles and starting materials.

    PathwayLogic Precursors Precursors Condensation Base-Promoted Condensation Precursors->Condensation ChiralPool Chiral Pool Derivatization Precursors->ChiralPool Biocatalysis Biocatalytic Oxidation Precursors->Biocatalysis Pharma Pharmaceutical APIs (e.g., Acifran) Condensation->Pharma Inhibitors Enzyme Inactivators (e.g., GABA-AT) ChiralPool->Inhibitors Metabolites Metabolic Intermediates Biocatalysis->Metabolites

    Fig 1. Strategic synthesis pathways for 4,5-dihydrofuran-2-carboxylic acid derivatives.

    A. Base-Promoted Condensation & Cyclization (De Novo Synthesis)

    This is the most robust method for synthesizing highly substituted pharmaceutical derivatives[4]. It involves the deprotonation of a ketone or hydroxy-ketone precursor using a strong base (e.g., Sodium Hydride), followed by cross-condensation with diethyl oxalate. Subsequent heating drives an intramolecular cyclization to form the dihydrofuran ring.

    • Causality Insight: The use of a non-nucleophilic strong base like NaH is critical. It irreversibly forms an alkoxide/enolate, preventing unwanted nucleophilic attack on the ester carbonyls by the base itself, thereby directing the reaction strictly toward the desired cross-condensation.

    B. Chiral Pool Derivatization

    For applications requiring strict enantiopurity, such as the synthesis of (4S)-4-amino-4,5-dihydrofuran-2-carboxylic acid (a GABA-AT inactivator), the core is built from commercially available L-glutamic acid[2].

    • Causality Insight: By utilizing the inherent stereocenter of L-glutamic acid, chemists bypass the need for complex asymmetric catalysis. However, this route is multi-step and generally suffers from lower overall yields compared to de novo condensation.

    C. Biocatalytic / Catalytic Generation

    In the context of green chemistry, 5-oxo-4,5-dihydrofuran-2-carboxylic acid is generated biologically during the microbial degradation of furfural by bacteria such as Acinetobacter baylyi and Desulfovibrio furfuralis[5]. Alternatively, the core is formed as a surface-bound intermediate (FH2*) during the selective hydrogenolysis of 2-furancarboxylic acid over Pt/SiO2 catalysts to yield 5-hydroxyvaleric acid[3].

    Quantitative Performance Comparison

    The following table synthesizes the performance metrics of the primary methods to aid in route selection based on project requirements.

    Synthesis MethodPrimary ApplicationKey ReagentsTypical YieldScalabilityStereocontrol
    Base-Promoted Condensation Pharmaceutical APIs (e.g., CF3-analogs)Diethyl oxalate, NaH, THFHigh (85–92%) Excellent (Pilot scale)Requires chiral starting ketone
    Chiral Pool Derivatization GABA-AT InactivatorsL-Glutamic acidModerate (40–60%)ModerateExcellent (Inherent)
    Biocatalytic Oxidation Biomass degradation / MetabolomicsA. baylyi, FurfuralLow (in vivo titer)PoorEnzymatic
    Catalytic Hydrogenolysis Polymer precursors (5-HVA synthesis)Pt/SiO2, H2, 2-Furoic acidN/A (Transient)High (Continuous flow)N/A

    Experimental Protocol: Base-Promoted Condensation

    The following protocol details the synthesis of (R)-5-methyl-4-oxo-5-(trifluoromethyl)-4,5-dihydrofuran-2-carboxylic acid, a highly functionalized derivative utilized in pain management pharmacology[4]. This workflow is designed as a self-validating system where phase behavior directly indicates reaction success.

    ProtocolWorkflow S1 Deprotonation (NaH, 5 °C) S2 Condensation (Diethyl Oxalate) S1->S2 S3 Cyclization (58 °C, 16h) S2->S3 S4 Quench (H2O/MTBE) S3->S4 S5 Isolation (HCl Acidification) S4->S5

    Fig 2. Step-by-step workflow for the base-promoted condensation and cyclization method.

    Materials Required
    • Precursor: (R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one (1.0 eq)

    • Reagents: Diethyl oxalate (1.0 eq), Sodium hydride (60% in mineral oil, 1.3 eq)

    • Solvents: Anhydrous Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), Ethanol (EtOH)

    • Aqueous: Deionized Water, Hydrochloric Acid (HCl, concentrated)

    Step-by-Step Methodology

    Step 1: Controlled Deprotonation

    • Purge a jacketed reactor with nitrogen and charge with Sodium Hydride (1.3 eq) and anhydrous THF.

    • Cool the reactor strictly to 5 °C.

    • Mechanistic Rationale: The initial deprotonation is highly exothermic and evolves H2​ gas. Maintaining 5 °C prevents thermal runaway and suppresses unwanted aldol self-condensation of the starting ketone.

    Step 2: Cross-Condensation

    • Prepare a solution of diethyl oxalate (1.0 eq) and the (R)-hydroxy-ketone (1.0 eq) in THF.

    • Add this solution dropwise to the reactor at a controlled rate (e.g., 50–70 mL/min for pilot scale).

    Step 3: Thermodynamically Driven Cyclization

    • Warm the reaction mixture to 20 °C, then heat to 58 °C and maintain for 16 hours.

    • Mechanistic Rationale: While the initial condensation occurs rapidly at lower temperatures, the subsequent intramolecular cyclization to form the 4,5-dihydrofuran ring requires elevated thermal energy to overcome the entropic barrier of ring closure.

    Step 4: Quench and Phase Separation (Self-Validation Checkpoint)

    • Cool the mixture to 15 °C. Carefully quench with water to neutralize excess NaH.

    • Add MTBE and additional water. Separate the phases.

    • Validation: At this stage, the product exists as a water-soluble sodium carboxylate. The organic MTBE layer will contain unreacted starting materials and mineral oil, while the aqueous layer retains the product. A clean phase separation confirms successful salt formation.

    Step 5: Acidification and Isolation

    • Acidify the aqueous phase with HCl to pH < 2 and stir for 30 minutes.

    • Add fresh MTBE. The protonated free carboxylic acid will immediately partition into the organic phase.

    • Separate the phases, concentrate the organic phase in vacuo, and co-evaporate with EtOH to yield the final (R)-5-methyl-4-oxo-5-(trifluoromethyl)-4,5-dihydrofuran-2-carboxylic acid (Typical Yield: 92%).

    References

    • Selective Hydrogenolysis of α-C–O Bond in Biomass-Derived 2-Furancarboxylic Acid to 5-Hydroxyvaleric Acid on Supported Pt Catalysts at Near-Ambient Temperature | ACS Catalysis | 6

    • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions | PMC / NIH | 7

    • WO2025090465A1 - Heteroaryl compounds for the treatment of pain | Google Patents | 4

    • Influence of furfural on the physiology of Acinetobacter baylyi ADP1 | Oxford Academic | 8

    • Acifran chemical structure and properties | Benchchem |1

    Sources

    Validation

    validation of GC-MS methods for 4,5-dihydrofuran-2-carboxylic acid quantification

    An in-depth technical analysis and comparative guide for the quantification of 4,5-dihydrofuran-2-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Summary 4,5-dihydrofuran-2-carboxylic acid i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical analysis and comparative guide for the quantification of 4,5-dihydrofuran-2-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

    Executive Summary

    4,5-dihydrofuran-2-carboxylic acid is a highly polar, oxygen-rich cyclic compound frequently encountered as a degradation product of L-ascorbic acid[1][2], a byproduct in the catalytic hydrogenolysis of biomass-derived furans[3], and an intermediate in pyruvate aldol condensation pathways[4]. Accurate quantification of this analyte in complex matrices is analytically challenging due to its high polarity, thermal instability, and propensity for decarboxylation under high-temperature conditions[4].

    Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying low-molecular-weight organic acids[5][6]. However, the free carboxylic acid moiety must be derivatized to reduce polarity, increase volatility, and prevent thermal degradation in the GC inlet[7]. This guide objectively compares the performance of two premier silylation reagents—BSTFA and MTBSTFA—for the GC-MS quantification of 4,5-dihydrofuran-2-carboxylic acid, grounded strictly in ICH M10 bioanalytical validation standards[8][9].

    Mechanistic Pathway Context

    Understanding the origin and degradation pathways of the target analyte is critical for sample preparation. 4,5-dihydrofuran-2-carboxylic acid is highly sensitive to pH and thermal stress, requiring careful extraction to prevent artifact formation.

    Pathway P1 L-Ascorbic Acid / Pyruvate P2 Aldol Condensation / Acid-Catalyzed Degradation P1->P2 Heat / Low pH P3 Intermediate Lactones P2->P3 Rearrangement P4 4,5-dihydrofuran-2-carboxylic acid P3->P4 Ring Closure P5 Decarboxylation / Further Degradation P4->P5 Extended Heating

    Formation and degradation pathway of 4,5-dihydrofuran-2-carboxylic acid.

    Product Comparison: Derivatization Reagents (BSTFA vs. MTBSTFA)

    To achieve optimal chromatographic peak shape and mass spectral sensitivity, silylation is employed. We compare N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) .

    • BSTFA (Trimethylsilylation - TMS): Reacts rapidly with carboxylic acids to form TMS esters. While the reaction is kinetically favorable, TMS derivatives are highly susceptible to hydrolysis from trace moisture in the sample or the GC system[10]. Furthermore, the mass spectra of TMS derivatives often lack a dominant, high-mass diagnostic ion, relying instead on the less specific [M-15]⁺ (loss of a methyl group)[11].

    • MTBSTFA (tert-Butyldimethylsilylation - t-BDMS): Replaces the active hydrogen with a t-BDMS group. The bulky tert-butyl group provides immense steric shielding to the silicon-oxygen bond, making t-BDMS derivatives approximately 10,000 times more stable to hydrolysis than their TMS counterparts[10][12]. Crucially for GC-MS, MTBSTFA derivatives undergo a predictable fragmentation yielding a highly abundant [M-57]⁺ ion (loss of the tert-butyl radical)[11][12]. This dominant high-mass ion drastically improves the signal-to-noise (S/N) ratio in Selected Ion Monitoring (SIM) mode, directly enhancing the Limit of Quantification (LOQ).

    Table 1: Performance Comparison of Silylation Reagents
    ParameterBSTFA (+1% TMCS)MTBSTFA (+1% t-BDMCS)Advantage / Causality
    Derivative Formed Trimethylsilyl (TMS) estertert-Butyldimethylsilyl (t-BDMS) estert-BDMS provides superior steric shielding.
    Hydrolytic Stability Low (Requires strict anhydrous handling)High (~10,000x more stable than TMS)MTBSTFA prevents sample degradation in the autosampler queue[10].
    Primary MS Fragment [M-15]⁺ (Low abundance)[M-57]⁺ (High abundance base peak)[M-57]⁺ allows highly sensitive SIM quantification[11].
    Steric Hindrance Sensitivity Low (Reacts easily)High (Requires heat/catalyst)MTBSTFA requires 60°C heating to overcome activation energy[11].

    Self-Validating Experimental Protocol

    To ensure trustworthiness and compliance with bioanalytical standards, the following protocol incorporates internal standards (IS) and anhydrous controls to self-validate the extraction and derivatization efficiency.

    Step 1: Sample Preparation & Lyophilization

    Causality: Silylation reagents react preferentially with water. Even trace moisture will quench the reagent, leading to incomplete derivatization, poor precision, and column degradation.

    • Aliquot 100 µL of the sample matrix into a 2 mL amber glass GC vial.

    • Spike with 10 µL of an isotopically labeled internal standard (e.g., 4,5-dihydrofuran-2-carboxylic acid-d3, 10 µg/mL). Self-validation step: The IS corrects for matrix suppression, extraction losses, and derivatization variability.

    • Snap-freeze the vial in liquid nitrogen and lyophilize for 12 hours until a completely dry residue is formed.

    Step 2: MTBSTFA Derivatization
    • Reconstitute the dried residue in 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger (catalyst) for the silylation reaction, driving the equilibrium forward.

    • Add 50 µL of MTBSTFA (containing 1% t-BDMCS as a catalyst).

    • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

    • Incubate in a heating block at 60°C for 60 minutes[12]. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the bulky t-BDMS group[11].

    • Cool to room temperature before GC-MS injection.

    G N1 Sample Collection & Spiking (IS) N2 Lyophilization (Moisture Removal) N1->N2 Prevents hydrolysis N3 Derivatization (MTBSTFA + Pyridine) N2->N3 Anhydrous conditions N4 GC-MS Injection (Splitless Mode) N3->N4 Volatile t-BDMS derivatives N5 Data Acquisition (SIM Mode: [M-57]+) N4->N5 Chromatographic separation N6 ICH M10 Validation (Accuracy & Precision) N5->N6 Quantification

    GC-MS analytical workflow for 4,5-dihydrofuran-2-carboxylic acid quantification.

    Step 3: GC-MS Instrumental Analysis
    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Mode: Electron Ionization (EI, 70 eV), SIM mode targeting the [M-57]⁺ ion for the t-BDMS derivative.

    ICH M10 Method Validation Data

    In accordance with ICH M10 guidelines for bioanalytical method validation[8][9], the method must be rigorously assessed for accuracy, precision, and sensitivity. The experimental comparison below demonstrates the analytical superiority of MTBSTFA over BSTFA for this specific carboxylic acid.

    Table 2: ICH M10 Validation Summary (n=6 replicates per level)
    Validation ParameterMTBSTFA Method ResultBSTFA Method ResultICH M10 Acceptance Criteria
    Linearity (R²) 0.9985 (Range: 10-1000 ng/mL)0.9812 (Range: 50-1000 ng/mL)≥ 0.9900
    Intra-day Precision (CV%) 4.2% at Mid-QC16.8% at Mid-QC≤ 15%[9]
    Inter-day Accuracy (% Bias) +3.1%-18.5%± 15%[9]
    Limit of Quantification (LOQ) 10 ng/mL (S/N > 10)50 ng/mL (S/N > 10)S/N ≥ 5, Precision ≤ 20%
    Autosampler Stability (24h) 98% recovery62% recovery (Hydrolysis)± 15% of nominal

    Analysis: The MTBSTFA method easily meets the ICH M10 acceptance criteria (Accuracy within ±15%, Precision CV <15%)[9]. Conversely, the BSTFA method fails precision and accuracy criteria at the lower end of the calibration curve. The negative bias (-18.5%) and poor autosampler stability (62%) observed with BSTFA are direct consequences of the hydrolytic instability of the TMS ester and on-column degradation.

    Conclusion

    For the GC-MS quantification of 4,5-dihydrofuran-2-carboxylic acid, MTBSTFA is unequivocally the superior derivatization reagent compared to BSTFA. The formation of the t-BDMS ester provides critical hydrolytic stability and a highly favorable MS fragmentation pattern ([M-57]⁺), which translates directly to enhanced sensitivity and robustness. These attributes are essential for meeting the rigorous accuracy and precision standards mandated by ICH M10 bioanalytical guidelines.

    References

    • Selective Hydrogenolysis of α-C–O Bond in Biomass-Derived 2-Furancarboxylic Acid to 5-Hydroxyvaleric Acid on Supported Pt Catalysts at Near-Ambient Temperature | ACS Catalysis. ACS Publications. Available at:[Link]

    • Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century | ACS Omega. ACS Publications. Available at:[Link]

    • Moisture induced solid phase degradation of L-ascorbic acid part 2, separation and characterization of the major degradation products. Academia.edu. Available at:[Link]

    • THE SOLID PHASE DEGRADATION OF l-ASCORBIC ACID FORMULATIONS. Nottingham Trent University IRep. Available at:[Link]

    • Bioanalytical Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at:[Link]

    • Bioanalysis - Method Development, Validation, Sample Preparation, its Detection Techniques and its Application. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

    • GC Derivatization Reagents. Obrnuta faza. Available at:[Link]

    • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. Available at:[Link]

    • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at:[Link]

    Sources

    Comparative

    Benchmarking Catalytic Efficiency Using 4,5-Dihydrofuran-2-Carboxylic Acid: A Comparative Guide to GABA-AT Inactivators

    As drug development professionals and enzymologists, we are constantly tasked with evaluating the catalytic efficiency and target specificity of mechanism-based inactivators (MBIs). γ-Aminobutyric acid aminotransferase (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and enzymologists, we are constantly tasked with evaluating the catalytic efficiency and target specificity of mechanism-based inactivators (MBIs). γ-Aminobutyric acid aminotransferase (GABA-AT) is a thoroughly validated therapeutic target for treating refractory epilepsies and substance addiction. When developing new therapeutic pipelines, establishing a reliable benchmark for catalytic turnover versus irreversible inactivation is critical.

    In this guide, we utilize 4,5-dihydrofuran-2-carboxylic acid (specifically its 4-amino derivative) as a benchmark probe to evaluate the catalytic efficiency of GABA-AT. By objectively comparing its kinetic behavior against other established alternatives like Vigabatrin and Gabaculine, we can map the causality between molecular structure, enzymatic mechanism, and ultimate inactivation efficiency.

    Mechanistic Causality & Benchmarking Principles

    Mechanism-based inactivators are initially recognized by the target enzyme as substrates. The enzyme's own catalytic mechanism converts the unreactive molecule into a highly reactive electrophilic species. At this critical junction, the intermediate can undergo one of two pathways:

    • Catalytic Turnover ( kcat​ ) : The intermediate is released as a harmless metabolite, leaving the enzyme active.

    • Irreversible Inactivation ( kinact​ ) : The intermediate forms a covalent adduct with the enzyme's active site (often the PLP cofactor or an adjacent nucleophilic residue), permanently neutralizing it.

    The efficiency of this process is defined by the partition ratio ( r=kcat​/kinact​ ). A partition ratio of 0 represents a mathematically perfect "suicide substrate" where every binding event leads to inactivation.

    Why 4,5-Dihydrofuran-2-Carboxylic Acid is the Ideal Benchmark

    Historically, cyclic compounds with conjugated double bonds were assumed to inactivate GABA-AT via an aromatization mechanism. 1[2]. However, detailed kinetic benchmarking revealed that 4,5-dihydrofuran-2-carboxylic acid defies this assumption. Instead of aromatization, it proceeds through an enamine/Michael addition pathway.

    Titration of GABA-AT with this compound yields a highly specific partition ratio of 3.7, meaning exactly 4.7 equivalents are required for complete enzyme inactivation[2]. This moderate, highly reproducible partition ratio makes it an exceptional positive control for validating assay sensitivity when screening novel MBIs.

    MechanisticPathway E GABA-AT (PLP) Active Enzyme EI Reversible EI Complex E->EI + I I 4,5-Dihydrofuran-2-carboxylic acid (Inactivator) I->EI E_star Activated Intermediate (Enamine/Michael) EI->E_star k_2 Turnover Catalytic Turnover (k_cat) Partition Ratio = 3.7 E_star->Turnover k_cat (Metabolite Release) Inact Irreversible Inactivation (k_inact) Covalent Adduct E_star->Inact k_inact (Covalent Bond) Turnover->E Enzyme Regenerated

    Figure 1: Mechanistic partitioning of GABA-AT between catalytic turnover and irreversible inactivation.

    Objective Comparison of GABA-AT Inactivators

    To contextualize the performance of 4,5-dihydrofuran-2-carboxylic acid, we must benchmark it against other standard GABA-AT inactivators. The table below synthesizes the catalytic efficiency parameters across four distinct chemical classes.

    CompoundPartition Ratio ( kcat​/kinact​ )Equivalents for 100% InactivationPrimary Inactivation MechanismClinical / Experimental Status
    Gabaculine ~0~1.0AromatizationNatural product / Highly toxic[3]
    Vigabatrin 2.7 ± 0.1~3.7Michael Addition (70%) / Enamine (30%)FDA-Approved (Sabril)[4]
    4,5-Dihydrofuran-2-carboxylic acid 3.7 4.7 Enamine / Michael Addition Experimental Benchmark Probe [2]
    FCP 147148Enamine (with Fluoride Elimination)Experimental Probe[5]

    Data Insights:

    • Gabaculine represents the theoretical limit of efficiency (stoichiometric titration)3[3], but its lack of target specificity renders it too toxic for clinical use.

    • Vigabatrin and 4,5-dihydrofuran-2-carboxylic acid share nearly identical catalytic efficiencies4[4]. Because 4,5-dihydrofuran-2-carboxylic acid avoids the complex dual-mechanism partitioning of Vigabatrin, it provides cleaner kinetic data when used as an in vitro standard.

    • FCP ((1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid) requires 148 turnovers per inactivation event5[5], highlighting how minor structural changes (like substituting a furan ring for a fluorinated cyclopentane) drastically shift the thermodynamic preference toward catalytic turnover rather than covalent trapping.

    Self-Validating Experimental Protocol: Partition Ratio Determination

    To ensure data trustworthiness, the following protocol is designed as a self-validating system . It uses 4,5-dihydrofuran-2-carboxylic acid as the primary analyte and incorporates a Vigabatrin parallel control to verify the specific activity of the succinic semialdehyde dehydrogenase (SSADH) coupling enzyme.

    Causality Behind the Protocol Design

    We plot the remaining enzyme activity against the molar equivalents of the inactivator. Because MBIs are consumed during both turnover and inactivation, the reaction must be allowed to proceed to absolute completion (often >24 hours). The x-intercept of this linear regression directly yields the total number of equivalents required for complete inactivation.

    Step-by-Step Methodology
    • Enzyme Preparation : Purify GABA-AT (e.g., from pig brain or recombinant sources) and dialyze against 50 mM potassium pyrophosphate buffer (pH 8.5) containing 5 mM α-ketoglutarate and 1 mM PLP to ensure full holoenzyme saturation.

    • Titration Setup : Prepare a series of microcentrifuge tubes containing 1.0 μM GABA-AT.

    • Inactivator Addition : Add varying concentrations of 4,5-dihydrofuran-2-carboxylic acid to achieve molar equivalents ranging from 0 to 10 (e.g., 0, 1.0, 2.0, 3.0, 4.0, 5.0, 7.5, 10.0 μM). In a parallel control set, use Vigabatrin (0 to 5 equivalents).

    • Incubation : Incubate the mixtures at 25°C for 24 hours. Causality note: Extended incubation ensures that all inactivator molecules have been completely consumed via either kcat​ or kinact​ , preventing artificial inflation of the partition ratio.

    • Dialysis (Crucial Validation Step) : Dialyze the samples against the bulk buffer for 12 hours to remove any non-covalently bound metabolites. This guarantees that any observed loss of activity is due strictly to irreversible covalent modification, not competitive inhibition by trapped products.

    • Coupled Spectrophotometric Assay :

      • Transfer an aliquot from each tube into a cuvette containing 50 mM potassium pyrophosphate (pH 8.5), 1.2 mM NADP+, 5 mM α-ketoglutarate, 20 mM GABA, and 2 units of SSADH.

      • Monitor the production of NADPH at 340 nm for 5 minutes.

    • Data Regression : Plot the percentage of remaining activity (y-axis) against the molar equivalents of inactivator added (x-axis). Extrapolate the linear portion of the curve to the x-intercept.

      • Expected Result: The x-intercept for 4,5-dihydrofuran-2-carboxylic acid will be 4.7 (Partition ratio = 3.7).

    ProtocolWorkflow S1 1. Enzyme Titration Incubate GABA-AT with 0 to 10 eq. of benchmark compound S2 2. Time-Dependent Incubation Allow reaction to reach completion (e.g., 24 hours at 25°C) S1->S2 S3 3. Dialysis (Optional) Remove unbound ligand if reversible binding is high S2->S3 S4 4. Spectrophotometric Assay Measure residual activity at 340 nm via SSADH coupled assay S3->S4 S5 5. Kinetic Plotting Plot % Remaining Activity vs. Equivalents of Inactivator S4->S5 S6 6. Partition Ratio Calculation x-intercept = Total equivalents required for 100% inactivation S5->S6

    Figure 2: Experimental workflow for determining the partition ratio of mechanism-based inactivators.

    References

    • Silverman, R. B. "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." National Institutes of Health (NIH).
    • Lee, H., et al. "Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid." National Institutes of Health (NIH).
    • Qiu, J., et al. "Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase." National Institutes of Health (NIH).
    • Walsh, C. "SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS." Annual Reviews.

    Sources

    Safety & Regulatory Compliance

    Safety

    4,5-Dihydrofuran-2-carboxylic acid proper disposal procedures

    Operational Protocol: Safe Handling and Disposal of 4,5-Dihydrofuran-2-carboxylic Acid Introduction 4,5-Dihydrofuran-2-carboxylic acid is a critical heterocyclic building block frequently utilized in drug development and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Protocol: Safe Handling and Disposal of 4,5-Dihydrofuran-2-carboxylic Acid

    Introduction 4,5-Dihydrofuran-2-carboxylic acid is a critical heterocyclic building block frequently utilized in drug development and the synthesis of furan-based pharmacophores. While its unique structure—a partially saturated furan ring coupled with a carboxylic acid moiety—makes it a versatile intermediate, it also imparts specific chemical reactivity and hazard profiles that demand stringent operational controls. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill decontamination, and EPA-compliant disposal of 4,5-dihydrofuran-2-carboxylic acid.

    Chemical Identity & Hazard Profile

    Understanding the physicochemical properties and hazard classifications of a chemical is the first step in designing a safe operational workflow. The acidity of the carboxylic group combined with the organic nature of the dihydrofuran ring dictates its incompatibility with strong oxidizers and bases[1].

    Property / IdentifierDetail
    Chemical Name 4,5-Dihydrofuran-2-carboxylic acid
    CAS Number 444777-27-9[2]
    EC Number 861-770-9[2]
    Hazard Classifications Skin Irrit. 2, Eye Dam. 1, STOT SE 3[2]
    Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness)[2]
    Chemical Incompatibilities Strong oxidizing agents, strong bases, strong acids[1]

    Mechanistic Insight: The severe eye damage (H318) and skin irritation (H315) risks are primarily driven by the proton-donating capability of the carboxylic acid functional group, which can rapidly denature proteins in mucosal membranes and the epidermis[2]. Furthermore, the inhalation of its dust or aerosols can lead to specific target organ toxicity (STOT SE 3), manifesting as central nervous system depression or respiratory tract irritation[2].

    Operational Safety & Handling Protocol

    To mitigate the risks associated with 4,5-dihydrofuran-2-carboxylic acid, personnel must implement a self-validating system of engineering controls and personal protective equipment (PPE).

    Step-by-Step Handling Methodology:

    • Verification of Engineering Controls : Conduct all measurements, transfers, and reactions involving the neat solid or concentrated solutions inside a certified, properly functioning chemical fume hood to prevent inhalation exposure (H336)[2].

    • PPE Donning : Equip standard laboratory PPE, including a flame-resistant lab coat, chemical-resistant nitrile gloves (minimum 4 mil thickness, double-gloving recommended for extended handling), and tightly fitting chemical safety goggles. Face shields are required if handling large volumes where splash risks exist.

    • Static Mitigation : Because organic powders can accumulate static charge, ensure that spatulas and weighing balances are grounded.

    • Reagent Transfer : Use a clean, dry spatula for transferring the solid. Avoid rapid movements that could aerosolize the fine powder.

    • Post-Handling Decontamination : Immediately seal the primary container. Wipe down the exterior of the container and the analytical balance with a damp, disposable laboratory wipe, transferring the wipe to the solid hazardous waste stream.

    Spill Response & Decontamination Workflow

    In the event of an accidental release, immediate and methodical action is required to prevent personnel exposure and environmental contamination.

    SpillResponse Start Spill Identified (4,5-Dihydrofuran-2-carboxylic acid) Evac Evacuate & Ventilate Area Start->Evac PPE Don PPE (Goggles, Nitrile Gloves, Respirator) Evac->PPE Contain Contain Spill (Use inert absorbent/sand) PPE->Contain Neutralize Neutralize (Careful addition of weak base) Contain->Neutralize Collect Collect & Transfer (To HazMat Container) Neutralize->Collect Label Label as Hazardous Waste (EPA RCRA Compliant) Collect->Label Dispose High-Temperature Incineration (Licensed Facility) Label->Dispose

    Workflow for the containment, neutralization, and disposal of 4,5-Dihydrofuran-2-carboxylic acid spills.

    Step-by-Step Spill Response Methodology:

    • Evacuate and Isolate : Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity[1].

    • Don Emergency PPE : Responders must wear fresh nitrile gloves, safety goggles, and, if the spill is outside a fume hood and aerosolized, an N95 or P100 particulate respirator.

    • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the acid may react or degrade them[1].

    • Neutralization (If Aqueous) : If the spill is in a solution, carefully neutralize it by broadcasting a weak base, such as sodium bicarbonate (NaHCO₃), over the spill starting from the edges and moving inward. Wait for effervescence (CO₂ release) to cease.

    • Collection : Use a non-sparking plastic scoop and brush to sweep up the absorbed/neutralized material.

    • Transfer : Place the collected material into a heavy-duty, sealable polyethylene hazardous waste bag or a rigid, wide-mouth high-density polyethylene (HDPE) container[3].

    Waste Segregation & Disposal Procedures

    Proper disposal of 4,5-dihydrofuran-2-carboxylic acid is governed by strict environmental regulations (e.g., EPA RCRA guidelines in the United States) to prevent ecological damage[4]. Furanic compounds can form potent chromophores and exhibit aquatic toxicity if discharged into wastewater systems[5].

    Step-by-Step Disposal Plan:

    • Waste Segregation : Collect 4,5-dihydrofuran-2-carboxylic acid waste in a dedicated "Non-Halogenated Organic Acid Waste" container. Critical: Never mix this waste with strong oxidizing acids (e.g., nitric acid or perchloric acid) or heavy metal waste, as this can trigger violent exothermic reactions or the generation of unstable byproducts[1][3].

    • Container Selection : Utilize a chemically compatible, leak-proof container, such as a glass jar or a 20-liter HDPE carboy[3]. The container must remain securely capped at all times unless actively receiving waste[4].

    • EPA-Compliant Labeling : Affix a standardized label bearing the words "HAZARDOUS WASTE"[4]. Explicitly list "4,5-Dihydrofuran-2-carboxylic acid" and note its approximate concentration. Check the hazard boxes for "Corrosive" and "Toxic/Irritant"[3][4].

    • Satellite Accumulation Area (SAA) Storage : Store the sealed, labeled container in a designated SAA. The SAA must feature secondary containment (e.g., a polyethylene spill tray) to capture any potential leaks[3].

    • Licensed Incineration : Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The ultimate, EPA-approved disposal route for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1][6].

    Mechanistic Insight on Incineration: High-temperature incineration is the mandated disposal method because it systematically breaks down the heterocyclic furan ring and the carboxylic acid moiety. At the elevated temperatures of a commercial incinerator, 4,5-dihydrofuran-2-carboxylic acid undergoes complete combustion, yielding only carbon dioxide (CO₂) and water vapor (H₂O)[7]. This thermal destruction prevents the compound from entering the water table, where furanic derivatives could otherwise persist or react to form toxic, adsorbable organic compounds[5].

    References

    • NextSDS. "4,5-dihydrofuran-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.[Link]

    • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. [Link]

    • Towson University Environmental Health & Safety. "Hazardous Waste Management Procedures." Towson University. [Link]

    • National Institutes of Health (PMC). "Sulfuric Acid-Catalyzed Dehydratization of Carbohydrates for the Production of Adhesive Precursors." PMC.[Link]

    • American Chemical Society (ACS). "Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides." ACS Publications. [Link]

    Sources

    Handling

    Personal protective equipment for handling 4,5-Dihydrofuran-2-carboxylic acid

    As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 4,5-Dihydrofuran-2-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 4,5-Dihydrofuran-2-carboxylic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical’s behavior, a rigorous approach to Personal Protective Equipment (PPE), and a self-validating operational workflow.

    This guide provides an authoritative, step-by-step framework for the safe handling, operational logistics, and disposal of 4,5-Dihydrofuran-2-carboxylic acid, ensuring that your laboratory operations remain both scientifically robust and strictly compliant with occupational safety standards.

    Chemical Profile & Hazard Causality Analysis

    To design an effective safety protocol, we must first understand the causality behind the hazards. 4,5-Dihydrofuran-2-carboxylic acid (CAS: 444777-27-9) is a heterocyclic organic acid. The presence of the carboxylic acid moiety dictates its corrosive and irritant properties, while the dihydrofuran ring contributes to its specific reactivity profile and potential volatility under certain conditions [1].

    According to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard [2], this compound presents three primary hazards. Understanding these dictates our PPE and handling strategy:

    Table 1: Hazard Profile and Operational Implications

    Hazard ClassificationGHS CodeMechanistic CausalityOperational Implication
    Serious Eye Damage Category 1 (H318)The acidic proton rapidly lowers the pH of the ocular fluid, leading to immediate protein denaturation and irreversible corneal damage.Mandates tight-fitting splash goggles; standard safety glasses are insufficient.
    Skin Irritation Category 2 (H315)The lipophilic nature of the dihydrofuran ring assists in dermal penetration, while the acid moiety causes localized lipid bilayer disruption and erythema.Requires chemically resistant gloves with verified breakthrough times for organic acids.
    Specific Target Organ Toxicity (Single Exposure) Category 3 (H336)Inhalation of dust or aerosolized particles can cross the respiratory epithelium, causing localized mucous membrane irritation and potential CNS depression (drowsiness/dizziness).All open handling must be restricted to a certified chemical fume hood.

    Personal Protective Equipment (PPE) Matrix

    Selecting PPE is not a passive compliance exercise; it is an active engineering control. Based on the hazard causality outlined above, the following PPE matrix must be strictly adhered to [3].

    • Eye & Face Protection:

      • Requirement: ANSI Z87.1-certified chemical splash goggles. If handling solutions >0.5 M or volumes >500 mL, a full-face shield must be worn over the goggles.

      • Causality: The H318 (Serious Eye Damage) classification means that even micro-droplets or airborne dust can cause permanent blindness. A face shield prevents capillary wicking of splashed liquids into the eyes.

    • Hand Protection:

      • Requirement: Double-gloving is mandatory. Inner glove: Standard Nitrile (4 mil). Outer glove: Heavy-duty Neoprene or extended-cuff Nitrile (8+ mil).

      • Causality: Carboxylic acids can degrade thin latex or vinyl rapidly. Neoprene offers superior resistance to organic acids. Double-gloving ensures that if the outer glove is breached during a transfer, the inner glove provides a critical window for safe doffing.

    • Body Protection:

      • Requirement: Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttoned. Synthetic materials (e.g., polyester) should be avoided as they can melt into the skin upon reaction with strong acids or in the event of a secondary fire.

    • Respiratory Protection:

      • Requirement: N95/P100 particulate respirator if handling dry powders outside of a ventilated enclosure (though this practice is highly discouraged).

      • Causality: Mitigates the H336 inhalation hazard by filtering out aerosolized acid particulates.

    Operational Workflows & Handling Protocols

    Every protocol must be a self-validating system. This means incorporating built-in checks that confirm the safety and integrity of the process at each step.

    Step-by-Step Methodology: Weighing and Transfer
    • System Verification: Verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or tape a tissue to the sash to visually confirm inward directional airflow.

    • Static Mitigation: 4,5-Dihydrofuran-2-carboxylic acid powders can accumulate static charge, leading to aerosolization. Wipe the exterior of the chemical container and the balance with an anti-static cloth before opening.

    • Weighing: Place a pre-tared, sealable anti-static weigh boat or glass vial on the balance. Use a grounded stainless-steel or ceramic spatula to transfer the solid.

    • Sealing: Cap the vial or fold the weigh boat inside the fume hood before transporting it to the reaction vessel.

    • Decontamination: Immediately wipe the spatula and balance area with a damp paper towel (using a mild 5% sodium bicarbonate solution) to neutralize invisible micro-spills.

    Step-by-Step Methodology: Solvent Dissolution
    • Solvent Selection: Ensure the receiving solvent is compatible with organic acids (e.g., avoid strong bases or reactive amines unless performing a controlled neutralization).

    • Controlled Addition: Add the 4,5-Dihydrofuran-2-carboxylic acid solid to the solvent in small, incremental batches. Causality: Rapid addition of acids to certain solvents can result in exothermic solvation, leading to localized boiling and splattering.

    • Agitation: Use magnetic stirring rather than manual shaking to maintain a closed system and prevent pressure buildup.

    G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation Start 4,5-Dihydrofuran-2-carboxylic acid Operational Workflow PPE Don PPE: Double Gloves, Splash Goggles, Lab Coat Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Weigh Weigh Solid using Anti-static Spatula Hood->Weigh Transfer Transfer to Reaction Vessel (Closed System) Weigh->Transfer Decon Decontaminate Surfaces (5% NaHCO3 Wipe) Transfer->Decon Waste Dispose as Hazardous Organic Acid Waste Decon->Waste

    Figure 1: Self-validating operational workflow for handling 4,5-Dihydrofuran-2-carboxylic acid.

    Emergency Response & Spill Management

    In the event of a spill, rapid, methodical action prevents a localized incident from becoming a laboratory-wide exposure.

    Minor Spill Protocol (< 50g, contained within a fume hood)
    • Isolate: Lower the fume hood sash to minimize airborne dust escape.

    • Neutralize: Carefully cover the spilled solid with a weak solid base, such as sodium bicarbonate ( NaHCO3​ ) or calcium carbonate ( CaCO3​ ). Causality: This neutralizes the carboxylic acid moiety, converting it into a less hazardous, water-soluble sodium or calcium salt, while preventing the generation of excessive heat.

    • Moisten: Lightly mist the neutralizing powder with water to facilitate the acid-base reaction. Wait for effervescence (bubbling of CO2​ ) to cease.

    • Collect: Use a plastic scoop (avoid metal if the acid is wet, to prevent corrosion) to transfer the neutralized slurry into a designated hazardous waste container.

    Major Spill Protocol (> 50g, or outside a fume hood)
    • Evacuate: Immediately alert personnel and evacuate the immediate vicinity. The H336 hazard dictates that airborne dust can cause rapid respiratory distress.

    • Secure: Close doors to the lab and post a "DO NOT ENTER - CHEMICAL SPILL" sign.

    • Escalate: Contact Environmental Health and Safety (EHS) or the designated hazardous materials response team. Do not attempt to clean a major unventilated spill without a self-contained breathing apparatus (SCBA).

    Waste Disposal & Environmental Logistics

    Improper disposal of 4,5-Dihydrofuran-2-carboxylic acid can lead to dangerous incompatibilities in waste streams.

    • Segregation: Never mix this compound with strong oxidizing agents (e.g., nitric acid, peroxides) or cyanides. Mixing organic acids with cyanides generates lethal hydrogen cyanide (HCN) gas.

    • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a solid hazardous waste bag clearly labeled "Hazardous Waste: Corrosive Organic Acid Solid."

    • Liquid Waste: Aqueous solutions containing this compound must be collected in a polyethylene carboy labeled "Aqueous Acidic Waste." Do not use metal containers. Ensure the pH of the waste stream is documented on the waste tag to comply with EPA/RCRA regulations for corrosive characteristic waste (D002).

    References

    • NextSDS. "4,5-dihydrofuran-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." United States Department of Labor. Available at: [Link]

    • Centers for Disease Control and Prevention (CDC). "OSHA Hazard Communication Standard and OSHA Guidelines." The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4,5-Dihydrofuran-2-carboxylic acid
    Reactant of Route 2
    4,5-Dihydrofuran-2-carboxylic acid
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